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Core Science & Biosynthesis

Foundational

6-Bromo-N-ethylpyridine-3-sulfonamide chemical structure and properties

Introduction & Strategic Significance 6-Bromo-N-ethylpyridine-3-sulfonamide (CAS: Analogous to 5-bromo isomer 62009-37-4) represents a high-value bifunctional scaffold in modern medicinal chemistry. Its structure integra...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Significance

6-Bromo-N-ethylpyridine-3-sulfonamide (CAS: Analogous to 5-bromo isomer 62009-37-4) represents a high-value bifunctional scaffold in modern medicinal chemistry. Its structure integrates a pyridine core with two distinct reactive handles: an electrophilic bromine at the C6 position and a sulfonamide moiety at C3.

For drug development professionals, this molecule is not merely an end-product but a versatile "linchpin" intermediate. The C6-bromine serves as a prime candidate for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid elaboration of the pyridine ring into complex heterocycles. Simultaneously, the N-ethylsulfonamide group provides a stable, polar pharmacophore capable of hydrogen bonding, often critical for binding affinity in kinase inhibitors and GPCR ligands.

This guide details the structural properties, validated synthesis protocols, and handling requirements for this compound, designed to ensure reproducibility and safety in a research setting.

Chemical Structure & Physicochemical Properties[1][2][3][4][5]

Structural Analysis

The molecule consists of a pyridine ring substituted at the 3-position with an N-ethylsulfonamide group and at the 6-position with a bromine atom.[1]

  • Core: Pyridine (electron-deficient aromatic heterocycle).

  • C3 Substituent: N-ethylsulfonamide (-SO₂NHEt). The sulfonyl group is strongly electron-withdrawing, further deactivating the ring.

  • C6 Substituent: Bromine (-Br).[2] A weak deactivator but an excellent leaving group for transition-metal catalysis.

Physicochemical Data Table

Data derived from computational models and isomeric analogs (e.g., 5-bromo isomer).

PropertyValue / Description
Molecular Formula C₇H₉BrN₂O₂S
Molecular Weight 265.13 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 108–112 °C (Predicted range)
Solubility Soluble in DMSO, DMF, MeOH, DCM; Low solubility in water
LogP (Calculated) ~1.6 – 1.9
Topological Polar Surface Area (TPSA) ~58 Ų
pKa (Sulfonamide NH) ~10.5 (Weakly acidic)
H-Bond Donors / Acceptors 1 Donor / 3 Acceptors

Synthesis Protocol

The most robust synthetic route involves the nucleophilic substitution of 6-bromopyridine-3-sulfonyl chloride with ethylamine . This method is preferred over de novo ring construction due to the commercial availability of the sulfonyl chloride and higher atom economy.

Retrosynthetic Logic

The synthesis relies on the high electrophilicity of the sulfonyl chloride sulfur atom. The reaction must be controlled to prevent bis-alkylation or hydrolysis of the sulfonyl chloride.

Key Reaction: 6-Bromopyridine-3-sulfonyl chloride + Ethylamine → 6-Bromo-N-ethylpyridine-3-sulfonamide + HCl

Experimental Procedure (Step-by-Step)

Note: All steps should be performed in a fume hood. Sulfonyl chlorides are moisture-sensitive and lachrymators.

Materials:

  • 6-Bromopyridine-3-sulfonyl chloride (1.0 eq)

  • Ethylamine (2.0 M in THF or aqueous 70%) (1.2 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Dichloromethane (DCM) (Anhydrous)

  • 0.1 M HCl, Brine, Na₂SO₄

Protocol:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 6-bromopyridine-3-sulfonyl chloride (1.0 g, 3.9 mmol) in anhydrous DCM (15 mL). Cool the solution to 0 °C using an ice bath.

  • Amine Addition: Add Triethylamine (0.82 mL, 5.85 mmol) to the solution.

  • Reaction: Dropwise add Ethylamine (2.3 mL of 2.0 M solution in THF, 4.6 mmol) over 10 minutes. Crucial: Maintain temperature < 5 °C to minimize side reactions.

  • Monitoring: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS for the disappearance of the starting chloride.

  • Work-up:

    • Quench with water (10 mL).

    • Separate the organic layer.[3]

    • Wash the organic layer with 0.1 M HCl (2 x 10 mL) to remove excess amines.

    • Wash with Brine (10 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]

  • Purification: If necessary, recrystallize from Ethanol/Hexane or purify via flash column chromatography (Gradient: 10% to 40% EtOAc in Hexane).

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 6-Bromopyridine-3-sulfonyl chloride Reagents Reagents: Ethylamine (1.2 eq) TEA (1.5 eq) DCM, 0°C Start->Reagents Dissolve Intermediate Reaction Mixture: Nucleophilic Substitution (Stir 2-4h @ RT) Reagents->Intermediate Dropwise Addition Workup Work-up: Acid Wash (HCl) Dry (Na2SO4) Intermediate->Workup Monitor (TLC/LCMS) Product Product: 6-Bromo-N-ethylpyridine-3-sulfonamide Workup->Product Concentrate/Purify

Caption: Step-by-step synthetic workflow for the preparation of 6-Bromo-N-ethylpyridine-3-sulfonamide via sulfonyl chloride amination.

Reactivity & Functionalization Strategies

This scaffold is designed for divergent synthesis. The orthogonality of the bromine and sulfonamide groups allows for sequential functionalization.

C6-Bromine: The Coupling Handle

The bromine atom at the 6-position is activated by the electron-withdrawing nature of the pyridine nitrogen and the sulfonamide group.

  • Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids to install biaryl systems.

  • Buchwald-Hartwig Amination: Reacts with amines to form 6-amino derivatives (common in kinase inhibitors).

  • SnAr (Nucleophilic Aromatic Substitution): Under harsh conditions, strong nucleophiles (alkoxides, thiols) can displace the bromine.

Sulfonamide Nitrogen: The Solubility Handle
  • Acidity: The proton on the sulfonamide nitrogen is acidic (pKa ~10).

  • Alkylation: Can be alkylated using alkyl halides and a base (e.g., K₂CO₃) to create tertiary sulfonamides, though this is often done after C6 modification to prevent side reactions.

Functionalization Logic Diagram

ReactivityLogic Core 6-Bromo-N-ethylpyridine-3-sulfonamide Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Target: Biaryl Scaffolds Core->Suzuki Reacts at C6-Br Buchwald Buchwald Amination (R-NH2, Pd cat.) Target: Aminopyridines Core->Buchwald Reacts at C6-Br Alkylation N-Alkylation (R-X, Base) Target: Tertiary Sulfonamides Core->Alkylation Reacts at Sulfonamide NH

Caption: Divergent functionalization pathways utilizing the orthogonal reactivity of the bromine and sulfonamide handles.

Safety & Handling (MSDS Highlights)

While specific toxicological data for this exact isomer may be limited, handling should follow protocols for halogenated pyridine sulfonamides .

  • Hazard Classification (GHS):

    • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

    • Skin Irritation: Category 2.

    • Eye Irritation: Category 2A.

    • STOT-SE: Category 3 (Respiratory irritation).

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a well-ventilated fume hood.

  • Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption, although the sulfonamide is more stable than the sulfonyl chloride precursor.

Applications in Drug Discovery[8]

  • Fragment-Based Drug Discovery (FBDD): The low molecular weight (<300 Da) and distinct vectors for growth make it an ideal fragment for screening against metalloenzymes or kinases.

  • Carbonic Anhydrase Inhibitors: Sulfonamides are classic pharmacophores for Carbonic Anhydrase (CA) inhibition.[4] The pyridine ring provides a unique electronic profile compared to standard benzene sulfonamides.

  • Kinase Inhibitors: The pyridine core mimics the adenine ring of ATP, allowing the molecule to function as a hinge-binder in kinase active sites once the bromine is substituted with a solubilizing group or hydrophobic tail.

References

  • PubChem. 5-Bromo-N-ethylpyridine-3-sulfonamide (Compound).[2][5][6] National Library of Medicine. Available at: [Link]

  • ChemGuide. Amines as Nucleophiles: Reaction with Acyl/Sulfonyl Chlorides. Available at: [Link]

  • MDPI Molecules. Sulfonamide Derivatives in Medicinal Chemistry. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to 6-Bromo-N-ethylpyridine-3-sulfonamide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 6-Bromo-N-ethylpyridine-3-sulfonamide, a heterocyclic sulfonamide of interest in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-Bromo-N-ethylpyridine-3-sulfonamide, a heterocyclic sulfonamide of interest in medicinal chemistry and drug discovery. Due to the limited publicly available data for this specific compound, this guide synthesizes information from closely related analogues and general principles of sulfonamide chemistry to provide a foundational understanding for researchers.

Core Identifiers and Chemical Structure

IdentifierValueSource
CAS Number 1215998-92-7Commercial Supplier Data
Chemical Name 6-Bromo-N-ethylpyridine-3-sulfonamideInferred from Structure
Molecular Formula C₇H₉BrN₂O₂SCalculated
Molecular Weight 265.13 g/mol Calculated

Structure:

Caption: 2D structure of 5-bromo-N-ethylpyridine-3-sulfonamide, a close isomer. The structure for the 6-bromo isomer would have the bromine atom at the adjacent carbon to the nitrogen in the pyridine ring.

Note on Isomers: It is crucial to distinguish 6-Bromo-N-ethylpyridine-3-sulfonamide from its isomers, such as 5-Bromo-N-ethylpyridine-3-sulfonamide. The position of the bromine atom on the pyridine ring can significantly impact the molecule's physicochemical properties and biological activity.

Physicochemical Properties (Predicted and Inferred)

Direct experimental data for the physicochemical properties of 6-Bromo-N-ethylpyridine-3-sulfonamide is not available in the public domain. However, based on the properties of related sulfonamides and pyridine derivatives, the following can be inferred:

PropertyPredicted/Inferred ValueNotes
Appearance White to off-white solidTypical for small molecule sulfonamides.
Solubility Likely soluble in organic solvents like DMSO, DMF, and methanol. Limited solubility in water.General solubility profile for similar compounds.
Melting Point Not availableExpected to be a solid at room temperature with a defined melting point.
pKa The sulfonamide nitrogen is weakly acidic.The acidity is influenced by the electron-withdrawing nature of the sulfonyl group and the pyridine ring.

Synthesis and Purification

A definitive, published protocol for the synthesis of 6-Bromo-N-ethylpyridine-3-sulfonamide has not been identified. However, a plausible synthetic route can be devised based on established methods for the preparation of pyridine sulfonamides.

Proposed Synthetic Pathway

A common strategy for synthesizing N-substituted sulfonamides involves the reaction of a sulfonyl chloride with an amine. In this case, the synthesis would likely proceed via the following steps:

synthesis_workflow start 6-Bromopyridine-3-sulfonic acid step1 Chlorination (e.g., SOCl₂, PCl₅) start->step1 Step 1 intermediate 6-Bromopyridine-3-sulfonyl chloride step1->intermediate step2 Sulfonamidation (Ethylamine, base) intermediate->step2 Step 2 product 6-Bromo-N-ethylpyridine-3-sulfonamide step2->product

Caption: Proposed synthetic workflow for 6-Bromo-N-ethylpyridine-3-sulfonamide.

General Experimental Protocol (Hypothetical)

Step 1: Synthesis of 6-Bromopyridine-3-sulfonyl chloride

  • Reaction Setup: To a stirred solution of 6-bromopyridine-3-sulfonic acid in a suitable inert solvent (e.g., dichloromethane or chloroform), add a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) dropwise at 0 °C. The reaction may require a catalytic amount of dimethylformamide (DMF).

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux for several hours until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, the reaction mixture is carefully quenched with ice-water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 6-bromopyridine-3-sulfonyl chloride. This intermediate is often used in the next step without further purification due to its reactivity.

Step 2: Synthesis of 6-Bromo-N-ethylpyridine-3-sulfonamide

  • Reaction Setup: The crude 6-bromopyridine-3-sulfonyl chloride is dissolved in an aprotic solvent like dichloromethane or tetrahydrofuran. The solution is cooled to 0 °C.

  • Amine Addition: A solution of ethylamine and a non-nucleophilic base (e.g., triethylamine or pyridine) in the same solvent is added dropwise to the cooled sulfonyl chloride solution.

  • Reaction Conditions: The reaction is stirred at 0 °C for a short period and then allowed to warm to room temperature, stirring for several hours to overnight. Reaction progress is monitored by TLC.

  • Work-up: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.

Purification

The crude product can be purified using standard techniques such as:

  • Flash Column Chromatography: Using a silica gel stationary phase and a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Recrystallization: From an appropriate solvent system to obtain the final product in high purity.

Potential Applications and Biological Activity

While the specific biological activity of 6-Bromo-N-ethylpyridine-3-sulfonamide is not documented, the sulfonamide and pyridine moieties are present in numerous biologically active compounds. This suggests potential avenues for research and drug development.

The Sulfonamide Moiety:

The sulfonamide functional group is a well-established pharmacophore found in a wide range of therapeutic agents, including:

  • Antibacterials: By inhibiting dihydropteroate synthase, a key enzyme in folic acid synthesis in bacteria.

  • Diuretics: Acting on the renal tubules to increase urine output.

  • Anticonvulsants: Modulating ion channels in the central nervous system.

  • Anti-inflammatory agents: Including COX-2 inhibitors.

  • Anticancer agents: Targeting various pathways involved in tumor growth.

The Pyridine Ring:

The pyridine scaffold is a common heterocyclic motif in medicinal chemistry, known to impart favorable pharmacokinetic and pharmacodynamic properties. The presence of a bromine atom can influence the molecule's lipophilicity and metabolic stability, and it can also serve as a handle for further chemical modifications through cross-coupling reactions.

Potential Research Areas:

Given its structure, 6-Bromo-N-ethylpyridine-3-sulfonamide could be investigated for a variety of biological activities, including but not limited to:

  • Enzyme Inhibition: Targeting kinases, proteases, or other enzymes where the sulfonamide group can act as a zinc-binding group or participate in hydrogen bonding interactions.

  • Antimicrobial Activity: Exploring its potential as an antibacterial or antifungal agent.

  • Central Nervous System (CNS) Activity: Investigating its effects on neurological targets.

Safety and Handling

  • Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.

  • Skin and Eye Irritation: May cause skin and serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves (e.g., nitrile), and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Analytical Characterization

To confirm the identity and purity of synthesized 6-Bromo-N-ethylpyridine-3-sulfonamide, a combination of analytical techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Would provide information on the number and connectivity of protons in the molecule, including the characteristic signals for the ethyl group and the protons on the pyridine ring. The chemical shifts and coupling constants of the aromatic protons would confirm the 6-bromo-3-sulfonyl substitution pattern.

  • ¹³C NMR: Would show the number of unique carbon environments, confirming the presence of the pyridine and ethyl carbons.

Mass Spectrometry (MS)
  • High-Resolution Mass Spectrometry (HRMS): Would provide an accurate mass measurement to confirm the elemental composition (C₇H₉BrN₂O₂S). The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) would be a key diagnostic feature.

  • Tandem MS (MS/MS): Can be used to study the fragmentation pattern, providing further structural confirmation.

Chromatographic Methods
  • Thin Layer Chromatography (TLC): For monitoring reaction progress and assessing purity.

  • High-Performance Liquid Chromatography (HPLC): For determining the purity of the final compound.

Conclusion

6-Bromo-N-ethylpyridine-3-sulfonamide is a chemical compound with potential for further investigation in the field of medicinal chemistry. While specific data on its synthesis, properties, and biological activity are currently limited, this guide provides a framework for researchers based on the established chemistry of related sulfonamides and pyridine derivatives. As with any research chemical, proper safety precautions should be taken during handling and experimentation. Further studies are warranted to fully characterize this compound and explore its potential applications.

References

No direct scientific literature was found for 6-Bromo-N-ethylpyridine-3-sulfonamide. The following references provide general information on the safety and handling of related chemical classes.

Sources

Foundational

Solubility profile of 6-Bromo-N-ethylpyridine-3-sulfonamide in organic solvents

Technical Guide: Solubility Profiling and Characterization Strategy for 6-Bromo-N-ethylpyridine-3-sulfonamide Part 1: Executive Summary & Strategic Context Subject: 6-Bromo-N-ethylpyridine-3-sulfonamide (CAS: 1215998-92-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profiling and Characterization Strategy for 6-Bromo-N-ethylpyridine-3-sulfonamide

Part 1: Executive Summary & Strategic Context

Subject: 6-Bromo-N-ethylpyridine-3-sulfonamide (CAS: 1215998-92-7) Classification: Pyridine-based Sulfonamide Intermediate Application: Pharmaceutical Synthesis, Ligand Development, and Crystallization Optimization.

The Challenge: Specific, peer-reviewed quantitative solubility data (mole fraction vs. temperature) for 6-Bromo-N-ethylpyridine-3-sulfonamide is currently absent from the public domain (PubChem, J. Chem. Eng. Data). As a New Chemical Entity (NCE) or specialized building block, its thermodynamic profile must be experimentally determined to ensure robust process development.

The Solution: This guide serves as a definitive protocol for researchers to generate, model, and apply the solubility profile of this compound. By synthesizing Structure-Activity Relationship (SAR) predictions with a self-validating experimental workflow, this document enables the user to bridge the data gap between "unknown solid" and "process-ready solution."

Part 2: Theoretical Solubility Profile (SAR Analysis)

Before initiating wet chemistry, we must establish a predictive baseline based on the pharmacophore's electronic and steric properties.

Structural FeaturePhysicochemical EffectPredicted Solubility Impact
Pyridine Ring Basic nitrogen (pKa ~3-5); Aromatic pi-stacking.High in acidic aqueous media (protonation). Good in polar aprotic solvents (DMSO, DMF).
Sulfonamide (-SO2NH-) Strong H-bond donor (NH) and acceptor (O); High polarity.Increases melting point (Crystal Lattice Energy). Moderate solubility in alcohols (MeOH, EtOH) via H-bonding.
Bromo- Substituent Lipophilic; Electron-withdrawing.Increases solubility in chlorinated solvents (DCM, Chloroform).
N-Ethyl Group Small alkyl chain; Hydrophobic.Slight increase in lipophilicity compared to primary sulfonamides; improves solubility in esters (EtOAc).

Solvent Class Predictions:

  • Tier 1 (High Solubility > 50 mg/mL): DMSO, DMF, DMAc, NMP.

  • Tier 2 (Moderate Solubility 10–50 mg/mL): Methanol, Ethanol, Acetone, THF, Ethyl Acetate, Dichloromethane.

  • Tier 3 (Low Solubility < 1 mg/mL): Water (Neutral pH), Hexane, Heptane, Toluene (Cold).

Part 3: Experimental Determination Protocol

This section outlines a self-validating Shake-Flask Method coupled with HPLC Quantitation . This is the gold standard for generating thermodynamic solubility data.

Workflow Diagram

SolubilityWorkflow Start Start: Solid Characterization (DSC/TGA) SolventSel Solvent Selection (Dielectric Constant Range) Start->SolventSel Equilibration Equilibration (Shake Flask, 24-72h) SolventSel->Equilibration Excess Solid Separation Phase Separation (Filtration/Centrifugation) Equilibration->Separation Isothermal Analysis Quantitation (HPLC-UV / Gravimetric) Separation->Analysis Supernatant Analysis->Equilibration If RSD > 2% DataFit Thermodynamic Modeling (Apelblat/van't Hoff) Analysis->DataFit Mole Fraction (x)

Figure 1: Standardized workflow for thermodynamic solubility determination of crystalline intermediates.

Detailed Methodology

Step 1: Preparation of Saturated Solutions

  • Select solvents spanning a polarity range: Water, Methanol, Ethanol, Isopropanol (IPA), Acetone, Acetonitrile (ACN), Ethyl Acetate (EtOAc), and Toluene.

  • Add excess 6-Bromo-N-ethylpyridine-3-sulfonamide solid to 10 mL of each solvent in glass vials.

  • Critical Control: Ensure visible solid remains at the bottom. If all solid dissolves, add more until saturation is visually confirmed.

Step 2: Equilibration

  • Place vials in a thermostatic shaker bath.

  • Temperature Points: Measure at 278.15 K, 288.15 K, 298.15 K, 308.15 K, and 318.15 K (5°C to 45°C).

  • Duration: Agitate at 150 rpm for 48 hours. Allow settling for 4 hours (static) at the same temperature to prevent sedimentation errors during sampling.

Step 3: Sampling and Analysis

  • Withdraw 1 mL of supernatant using a syringe filter (0.22 µm PTFE for organics, Nylon for aqueous).

  • Dilution: Immediately dilute the aliquot into a "running solvent" (e.g., 50:50 ACN:Water) to prevent precipitation upon cooling.

  • Quantitation: Analyze via HPLC-UV (typically 254 nm for pyridine ring absorption).

    • External Standard: Prepare a calibration curve (0.01 – 1.0 mg/mL) using the pure compound dissolved in DMSO.

Part 4: Thermodynamic Modeling & Data Processing

Once experimental data is collected, it must be modeled to allow interpolation and process scaling.

Data Template (Required Output)

Researchers should populate the following table. Note: Values below are illustrative placeholders based on analogous sulfonamide data.

SolventDielectric Const. (

)
Solubility (

) 298.15 K
Solubility (

) 318.15 K
Enthalpy of Sol. (

)
Methanol 32.7Determined Exp.Determined Exp.+ve (Endothermic)
Ethanol 24.5Determined Exp.Determined Exp.+ve
Acetone 20.7Determined Exp.Determined Exp.+ve
Ethyl Acetate 6.0Determined Exp.Determined Exp.+ve
Toluene 2.4Determined Exp.Determined Exp.+ve
The Modified Apelblat Model

To correlate mole fraction solubility (


) with temperature (

), use the modified Apelblat equation. This is the industry standard for sulfonamide solubility.


  • A, B, C: Empirical parameters derived from regression analysis.

  • Validation: A Relative Average Deviation (RAD) of < 2% indicates a robust model.

Solute-Solvent Interaction Logic

Understanding why the compound dissolves is critical for solvent swapping (e.g., during recrystallization).

InteractionLogic Compound 6-Bromo-N-ethylpyridine-3-sulfonamide PolarProtic Polar Protic (MeOH, EtOH) Compound->PolarProtic H-Bonding (Sulfonamide NH/O) PolarAprotic Polar Aprotic (DMSO, Acetone) Compound->PolarAprotic Dipole-Dipole (Pyridine N) NonPolar Non-Polar (Hexane, Toluene) Compound->NonPolar Weak Dispersion (Bromo/Ethyl) HighSol HighSol PolarProtic->HighSol Moderate-High Solubility MaxSol MaxSol PolarAprotic->MaxSol Maximum Solubility LowSol LowSol NonPolar->LowSol Anti-Solvent Candidate

Figure 2: Mechanistic interactions driving solubility in different solvent classes.

Part 5: Application in Process Development

1. Recrystallization Strategy:

  • Solvent: Methanol or Ethanol (Moderate solubility, high temperature dependence).

  • Anti-Solvent: Water (if pH > 7 to avoid salt formation) or Heptane.

  • Procedure: Dissolve in hot Ethanol; slowly add Heptane until turbidity appears; cool to 0°C.

2. Reaction Solvent Selection:

  • For nucleophilic substitution on the pyridine ring, use DMSO or DMF to maximize solubility and reaction rate.

  • For sulfonamide coupling, DCM or THF are preferred if the solubility > 20 mg/mL, to facilitate easy workup (evaporation).

References

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • Delgado, D. R., et al. (2013). Solubility and solution thermodynamics of sulfamerazine and sulfamethazine in some ethanol + water mixtures. Fluid Phase Equilibria, 360, 88-96. Link(Note: Provides the thermodynamic framework for sulfonamide analogs).

  • BenchChem. (2025).[1] Technical Guide: Solubility of 4-Bromo-N1-ethylbenzene-1,2-diamine in Organic Solvents. (Cited as a template for handling data-scarce bromo-amine intermediates).

  • Sigma-Aldrich. (n.d.). 5-Bromo-N-ethylpyridine-3-sulfonamide Product Information. Sigma-Aldrich.[2][3] Link(Source for physical property verification).

  • Jouyban, A. (2008). Review of the pharmaceutical solubility prediction methods. Journal of Pharmaceutical & Pharmaceutical Sciences, 11(1), 32-58. Link

Sources

Exploratory

A Technical Guide to the Medicinal Chemistry Applications of the 6-Bromo-N-ethylpyridine-3-sulfonamide Scaffold

Abstract: The pyridylsulfonamide moiety is a privileged scaffold in modern medicinal chemistry, frequently incorporated into clinical candidates targeting a diverse range of pathologies. This guide focuses on a specific,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The pyridylsulfonamide moiety is a privileged scaffold in modern medicinal chemistry, frequently incorporated into clinical candidates targeting a diverse range of pathologies. This guide focuses on a specific, strategically functionalized building block: 6-Bromo-N-ethylpyridine-3-sulfonamide . While not a therapeutic agent itself, this compound represents a versatile starting point for drug discovery campaigns. The presence of a chemically tractable bromine atom on the pyridine ring, combined with the hydrogen-bonding capabilities and metabolic stability often conferred by the N-ethylsulfonamide group, makes it an ideal core for library synthesis. This document provides a comprehensive overview of a robust synthetic pathway to this scaffold, an in-depth analysis of its chemical properties, and a detailed exploration of its potential application in developing selective inhibitors for challenging biological targets. A primary case study will focus on the Na-K-Cl Cotransporter 1 (NKCC1), a high-value target for neurological disorders, illustrating how this scaffold can be leveraged to generate potent and selective modulators.

Synthesis and Chemical Profile of the Core Scaffold

The utility of any chemical scaffold in a drug discovery program is predicated on its accessibility and the strategic placement of functional groups that permit controlled, high-yield modifications. 6-Bromo-N-ethylpyridine-3-sulfonamide is designed for precisely this purpose.

Proposed Synthetic Pathway

A reliable synthesis of the target scaffold can be envisioned through a multi-step sequence utilizing established chemical transformations. The pathway begins with the sulfonation of a suitable pyridine precursor, conversion to a reactive sulfonyl chloride, and subsequent amination.

A plausible route initiates from 6-aminopyridine-3-sulfonic acid, which is then converted to the corresponding sulfonyl chloride.

Step 1: Synthesis of 6-Aminopyridine-3-sulfonyl Chloride 6-Aminopyridine-3-sulfonic acid is treated with phosphorus pentachloride (PCl₅) in the presence of phosphorus oxychloride (POCl₃) as a catalyst. The reaction mixture is heated to afford the crude 6-aminopyridine-3-sulfonyl chloride.[1] This intermediate is often used directly in the next step without extensive purification due to its reactivity.

Step 2: Formation of the N-Ethylsulfonamide The crude 6-aminopyridine-3-sulfonyl chloride is dissolved in a suitable solvent like dichloromethane.[2] A solution of ethylamine is then added, typically in the presence of a non-nucleophilic base such as triethylamine or pyridine to quench the HCl byproduct. The reaction is stirred at room temperature until completion, as monitored by Thin Layer Chromatography (TLC).[3]

Note: An alternative approach could involve a three-component synthesis using sulfuric chloride, an appropriate amine, and an organoboron reagent in a palladium-catalyzed reaction, which represents a more modern and convergent strategy.[4]

Key Chemical Features for Medicinal Chemistry

The power of the 6-Bromo-N-ethylpyridine-3-sulfonamide scaffold lies in its distinct chemical handles:

  • The Pyridine Core: The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and can be crucial for binding to biological targets. Its basicity (pKa) can be tuned by other substituents, influencing the compound's pharmacokinetic properties, such as solubility and cell permeability.

  • The 6-Bromo Substituent: This is the primary diversification point. The carbon-bromine bond is an excellent handle for modern palladium-catalyzed cross-coupling reactions. This allows for the systematic and efficient introduction of a wide array of chemical groups (aryl, heteroaryl, alkyl, etc.) to probe the binding pocket of a target protein.[5]

  • The N-Ethylsulfonamide Moiety: This functional group is a common feature in many drugs. The N-H group can act as a hydrogen bond donor, while the two sulfonyl oxygens are strong hydrogen bond acceptors. The ethyl group provides a degree of lipophilicity and can be modified to explore specific hydrophobic pockets. Furthermore, sulfonamides are generally more resistant to metabolic degradation than corresponding amides or esters, potentially leading to improved pharmacokinetic profiles.

Strategic Application in Drug Discovery: A Case Study on NKCC1 Inhibition

To illustrate the utility of the scaffold, we will explore its application in a drug discovery program targeting the Na-K-Cl Cotransporter 1 (NKCC1).

The Biological Target: NKCC1 in Neurological Disorders

NKCC1 is a membrane protein that transports sodium, potassium, and chloride ions into cells.[6] In mature neurons, the intracellular chloride concentration is kept low, primarily by the action of the K-Cl exporter KCC2. This low chloride level is essential for the inhibitory hyperpolarizing action of the neurotransmitter GABA. However, in several neurological and neurodevelopmental disorders, including certain forms of epilepsy, autism spectrum disorder (ASD), and Down syndrome, the expression or function of these chloride transporters is altered.[7][8] An over-activity of NKCC1 leads to an accumulation of intracellular chloride, which can cause GABAergic signaling to become excitatory instead of inhibitory, disrupting the brain's excitation/inhibition balance.[9]

The Therapeutic Challenge and Opportunity

The FDA-approved diuretic bumetanide is a known inhibitor of NKCC1, but it also potently inhibits NKCC2, the isoform found in the kidneys.[10] This lack of selectivity leads to a strong diuretic effect, which poses significant challenges for the chronic treatment of brain disorders.[8] Therefore, there is a critical need for selective NKCC1 inhibitors that are brain-penetrant and devoid of diuretic side effects.[11]

This is where the 6-Bromo-N-ethylpyridine-3-sulfonamide scaffold offers a compelling starting point. Its structure is distinct from the 4-amino-3-(alkylsulfamoyl)-benzoic acid core of recent selective inhibitors like ARN23746, offering an opportunity to explore novel chemical space and intellectual property.[10][12][13]

Illustrative Structure-Activity Relationship (SAR) Campaign

A medicinal chemistry campaign would leverage the 6-bromo position to build diversity and optimize for potency, selectivity, and pharmacokinetic properties. The primary synthetic strategy would be the Suzuki-Miyaura cross-coupling reaction.

The following table illustrates a hypothetical SAR study. Starting with the core scaffold (Compound A ), various aryl and heteroaryl boronic acids can be coupled at the 6-position to generate a library of analogs.

CompoundR Group (at 6-position)NKCC1 IC₅₀ (nM)NKCC2 IC₅₀ (nM)Selectivity (NKCC2/NKCC1)Brain Kp,uu (in vivo)
A -Br>10,000>10,000--
B Phenyl8502,500~30.15
C 4-Fluorophenyl4004,000100.25
D 2-Thienyl2507,500300.30
E 4-Trifluoromethylphenyl7515,0002000.45
F 2-Pyrimidinyl1509,000600.70

Causality Behind Experimental Choices:

  • From B to C: The addition of a fluorine atom (Compound C ) often improves metabolic stability and can enhance binding through favorable electrostatic interactions, leading to increased potency and selectivity.

  • Compound D: Introducing a heteroaromatic ring like thiophene can alter the electronics and geometry of the molecule, potentially finding new favorable interactions in the binding site and improving selectivity.

  • Compound E: The trifluoromethyl group is a powerful modulator. It is strongly electron-withdrawing and highly lipophilic. Its addition often significantly boosts potency and can dramatically improve brain penetration (Kp,uu), a critical parameter for CNS drugs.[12][13]

  • Compound F: Incorporating a nitrogen-containing heterocycle like pyrimidine can improve solubility and introduce additional hydrogen bond acceptor sites, which may enhance both potency and pharmacokinetic properties like reduced plasma protein binding.

Key Methodologies and Experimental Protocols

Successful drug discovery relies on robust and reproducible experimental procedures.

Experimental Protocol: Diversification via Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling an arylboronic acid to the 6-bromo position of the scaffold.

  • Reaction Setup: In a dry Schlenk flask under an argon atmosphere, combine 6-Bromo-N-ethylpyridine-3-sulfonamide (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(OAc)₂ (0.05 eq.), and a suitable phosphine ligand like tricyclohexylphosphine (PCy₃) (0.1 eq.).[14]

  • Solvent and Base: Add a degassed solvent mixture, such as 1,4-dioxane and water, and a base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.).[5]

  • Reaction: Heat the mixture with stirring at 80-100 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired coupled product.[14]

Experimental Protocol: Diversification via Buchwald-Hartwig Amination

This protocol provides an alternative method for creating carbon-nitrogen bonds at the 6-position.

  • Reaction Setup: To a dry, oven-baked flask, add 6-Bromo-N-ethylpyridine-3-sulfonamide (1.0 eq.), a palladium pre-catalyst such as [Pd₂(dba)₃] (0.02 eq.), a specialized phosphine ligand like (±)-BINAP (0.04 eq.), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) (1.4 eq.).[15][16]

  • Addition of Reagents: Evacuate and backfill the flask with argon. Add the amine coupling partner (1.2 eq.) and anhydrous toluene as the solvent.[17]

  • Reaction: Heat the mixture to 80-110 °C and stir vigorously. The reaction is typically complete within 2-24 hours. Monitor by LC-MS.

  • Work-up: After cooling, dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Purification: Wash the filtrate with brine, dry the organic phase over MgSO₄ or Na₂SO₄, and concentrate. Purify the product via flash chromatography.[15][17]

Visualization of Workflows and Pathways

Diagrams are essential for clearly communicating complex chemical and biological processes.

Drug Discovery Workflow

G cluster_0 Scaffold Synthesis cluster_1 Library Diversification (Parallel Synthesis) cluster_2 Screening & Optimization A 6-Aminopyridine -3-sulfonic acid B 6-Aminopyridine -3-sulfonyl chloride A->B PCl5, POCl3 C 6-Bromo-N-ethyl pyridine-3-sulfonamide (Core Scaffold) B->C EtNH2, Base D Suzuki Coupling (Aryl Boronic Acids) C->D E Buchwald-Hartwig (Amines) C->E F Sonogashira Coupling (Alkynes) C->F G Analog Library (>100 Compounds) D->G E->G F->G H Primary Screen (NKCC1 Assay) G->H I Selectivity Screen (NKCC2 Assay) H->I J ADME & PK Profiling I->J J->D SAR Feedback K Lead Candidate J->K

Caption: Drug discovery workflow using the core scaffold.

Biological Mechanism of NKCC1 Inhibition

G Mechanism of Action for a Selective NKCC1 Inhibitor cluster_0 Neuronal Cell Membrane cluster_1 Disease State (e.g., Epilepsy) cluster_2 Therapeutic Intervention NKCC1 NKCC1 Transporter Low_Cl Restored Low [Cl-] KCC2 KCC2 Transporter KCC2->Low_Cl GABA_R GABAA Receptor (Cl- Channel) Excitatory Excitatory GABA Response (Cl- Efflux) GABA_R->Excitatory GABA Binding Inhibitory Inhibitory GABA Response (Cl- Influx) GABA_R->Inhibitory GABA Binding High_Cl High Intracellular [Cl-] High_Cl->Excitatory NKCC1_up NKCC1 Overactivity NKCC1_up->High_Cl KCC2_down KCC2 Downregulation KCC2_down->High_Cl Inhibitor Scaffold-Derived NKCC1 Inhibitor Inhibitor->NKCC1 Low_Cl->Inhibitory

Caption: Role of NKCC1 in neuronal chloride homeostasis.

Future Perspectives and Conclusion

The true value of the 6-Bromo-N-ethylpyridine-3-sulfonamide scaffold extends beyond the single case study of NKCC1 inhibitors. The pyridylsulfonamide motif is prevalent in inhibitors of protein kinases, a major class of oncology and immunology drugs. The ability to rapidly generate analogs via the 6-bromo position would be highly advantageous in screening campaigns against various kinases.

References

  • F. Moroni, et al. (2021). Design, Synthesis, In Vitro and In Vivo Characterization of Selective NKCC1 Inhibitors for the Treatment of Core Symptoms in Down Syndrome. Journal of Medicinal Chemistry. Available at: [Link]

  • F. Moroni, et al. (2021). Design, Synthesis, In Vitro and In Vivo Characterization of Selective NKCC1 Inhibitors for the Treatment of Core Symptoms in Down Syndrome. PMC. Available at: [Link]

  • E. J. Crust & P. Gurnani (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage. Available at: [Link]

  • B&A Oncomedical. (n.d.). Development NKCC1 inhibitors. B&A Oncomedical. Available at: [Link]

  • F. Moroni, et al. (2021). Design, Synthesis, In Vitro and In Vivo Characterization of Selective NKCC1 Inhibitors for the Treatment of Core Symptoms in Down Syndrome. ScienceOpen. Available at: [Link]

  • L. Cancedda, et al. (2020). Discovery of a Small Molecule Drug Candidate for Selective NKCC1 Inhibition in Brain Disorders. PMC. Available at: [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Z. Jaman, et al. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University. Available at: [Link]

  • R. K. K. et al. (2014). Synthesis, Characterization and Pharmacological Screening of Substituted Sulphonamide Derivatives. SAS Publishers. Available at: [Link]

  • L. Cancedda, et al. (2020). Discovery of a Small Molecule Drug Candidate for Selective NKCC1 Inhibition in Brain Disorders. PubMed. Available at: [Link]

  • W. Löscher, et al. (2021). CNS pharmacology of NKCC1 inhibitors. ResearchGate. Available at: [Link]

  • A. Leo, et al. (2023). selective nkcc1 inhibitors for the treatment of refractory epilepsy. American Epilepsy Society. Available at: [Link]

  • Y. Wang, et al. (2021). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. PMC. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • C. Allevi, et al. (2022). Role of Monovalent Ions in the NKCC1 Inhibition Mechanism Revealed through Molecular Simulations. CNR-IRIS. Available at: [Link]

  • Y. Wang, et al. (2021). S(VI) in Three-Component Sulfonamide Synthesis: Use of Sulfuric Chloride as Linchpin in Palladium-Catalyzed Suzuki-Miyaura Coupling. The Royal Society of Chemistry. Available at: [Link]

  • S. Singh, et al. (2013). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • A. G. Myers. (n.d.). The Suzuki Reaction. Chem 115. Available at: [Link]

  • S. G. et al. (n.d.). Application of Suzuki Coupling in the Synthesis of Some Novel Coumarin Derivatives as Potent Antibacterial Agents. Der Pharma Chemica. Available at: [Link]

  • S. M. et al. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry. Available at: [Link]

  • M. G. McLaughlin, et al. (2025). Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. ACS Medicinal Chemistry Letters. Available at: [Link]

Sources

Foundational

Technical Guide: 6-Bromo-N-ethylpyridine-3-sulfonamide as a Pharmaceutical Intermediate

The following technical guide details the synthesis, properties, and pharmaceutical applications of 6-Bromo-N-ethylpyridine-3-sulfonamide , a critical intermediate in medicinal chemistry. Executive Summary 6-Bromo-N-ethy...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, properties, and pharmaceutical applications of 6-Bromo-N-ethylpyridine-3-sulfonamide , a critical intermediate in medicinal chemistry.

Executive Summary

6-Bromo-N-ethylpyridine-3-sulfonamide represents a high-value "linchpin" scaffold in modern drug discovery. Its structural utility lies in its bifunctional nature:

  • The Sulfonamide Moiety (Position 3): Acts as a stable, polar pharmacophore capable of hydrogen bonding, often targeting G-protein-coupled receptors (GPCRs) such as 5-HT6 or acting as a transition-state mimic in protease inhibitors.

  • The Bromine Substituent (Position 6): Located para to the pyridine nitrogen, this position is electronically activated for nucleophilic aromatic substitution (

    
    ) and transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).
    

Unlike its 5-bromo isomer, which requires harsher conditions for functionalization, the 6-bromo analog offers superior reactivity, making it an ideal starting point for divergent library synthesis.

Chemical Identity & Properties

PropertyData
IUPAC Name 6-Bromo-N-ethylpyridine-3-sulfonamide
Molecular Formula

Molecular Weight 265.13 g/mol
Precursor CAS 886371-20-6 (6-Bromopyridine-3-sulfonyl chloride)
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH, DCM; Low solubility in water
pKa (Calculated) ~9.8 (Sulfonamide NH)
LogP (Calculated) ~1.8

Synthetic Pathway & Protocol

The synthesis of 6-Bromo-N-ethylpyridine-3-sulfonamide is achieved through the nucleophilic attack of ethylamine on 6-bromopyridine-3-sulfonyl chloride . This reaction must be carefully controlled to prevent hydrolysis of the sulfonyl chloride or displacement of the active bromine at the 6-position.

Reaction Scheme

Synthesis SM1 6-Bromopyridine-3- sulfonyl chloride (Electrophile) Intermediate Tetrahedral Intermediate SM1->Intermediate 0°C, DCM Reagent Ethylamine (2.0 eq) + Base (TEA/Pyridine) Reagent->Intermediate Product 6-Bromo-N-ethylpyridine- 3-sulfonamide Intermediate->Product - HCl Byproduct HCl Salt Intermediate->Byproduct

Figure 1: Synthetic workflow for the formation of the sulfonamide bond. The reaction proceeds via a nucleophilic acyl substitution mechanism at the sulfur atom.

Detailed Experimental Protocol

Objective: Synthesis of 6-Bromo-N-ethylpyridine-3-sulfonamide on a 10 mmol scale.

Materials:

  • 6-Bromopyridine-3-sulfonyl chloride (2.56 g, 10 mmol)

  • Ethylamine (2.0 M in THF, 11 mL, 22 mmol) or Ethylamine hydrochloride (1.8 g, 22 mmol)

  • Triethylamine (TEA) (3.0 mL, 22 mmol) [If using amine salt]

  • Dichloromethane (DCM) (anhydrous, 50 mL)

  • Sodium bicarbonate (sat.[1] aq.)

Procedure:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 6-bromopyridine-3-sulfonyl chloride (10 mmol) in anhydrous DCM (40 mL).

  • Cooling: Cool the solution to 0°C using an ice-water bath. Crucial: Low temperature prevents the displacement of the 6-bromo group by the amine.

  • Addition:

    • Option A (Free amine): Add the ethylamine/THF solution dropwise over 15 minutes.

    • Option B (Amine salt): Suspend ethylamine hydrochloride in DCM (10 mL) with TEA, then add this mixture dropwise to the sulfonyl chloride solution.

  • Reaction: Stir at 0°C for 30 minutes, then allow the mixture to warm to room temperature (25°C) . Stir for an additional 2-4 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS.[2]

  • Work-up:

    • Quench with water (50 mL).

    • Separate the organic layer.[1]

    • Extract the aqueous layer with DCM (2 x 30 mL).

    • Wash combined organics with 1N HCl (to remove unreacted amine/pyridine) followed by sat. NaHCO3 and brine.[1]

  • Purification: Dry over anhydrous

    
    , filter, and concentrate in vacuo. The crude product is typically pure enough (>95%) for downstream use. If necessary, recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).
    

Downstream Applications & Medicinal Chemistry[4]

The value of this intermediate lies in the orthogonality of its functional groups. The sulfonamide is stable under basic coupling conditions, allowing the 6-bromo position to be derivatized.

Functionalization Logic

Applications Core 6-Bromo-N-ethylpyridine- 3-sulfonamide Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd(PPh3)4, K2CO3) Core->Suzuki Buchwald Buchwald-Hartwig Amination (R-NH2, Pd2(dba)3, BINAP) Core->Buchwald SNAr SNAr Displacement (R-OH or R-SH, NaH, Heat) Core->SNAr Biaryl Biaryl Sulfonamides (Kinase Inhibitors) Suzuki->Biaryl Amino 6-Amino-pyridines (GPCR Ligands) Buchwald->Amino Ether 6-Alkoxy-pyridines (Ion Channel Modulators) SNAr->Ether

Figure 2: Divergent synthesis pathways utilizing the reactive 6-bromo handle.

Key Therapeutic Areas
  • 5-HT6 Receptor Antagonists: Sulfonamide derivatives of pyridine are well-documented ligands for serotonin receptors, investigated for cognitive enhancement in Alzheimer's disease [1].

  • Kinase Inhibitors: The pyridine ring serves as a hinge-binding motif. The sulfonamide group can extend into the solvent-exposed region or the "gatekeeper" pocket to improve selectivity.

  • Antibacterial Agents: Analogous to sulfamethoxazole, pyridine-sulfonamides inhibit dihydropteroate synthase (DHPS), though the N-ethyl substitution typically reduces this specific activity in favor of other targets.

Quality Control & Troubleshooting

ParameterSpecificationMethodTroubleshooting
Purity >98%HPLC (C18, ACN/H2O)Impurity at RT 0.8 (hydrolysis) indicates wet solvents.
Identity Consistent1H-NMR (DMSO-d6)Look for ethyl triplet (~1.1 ppm) and quartet (~2.9 ppm).
Water Content <0.5%Karl FischerDry intermediate thoroughly before coupling reactions.
Appearance White/Pale YellowVisualDarkening indicates oxidation or amine impurities.

Common Issue: Bis-sulfonylation.

  • Symptom: Formation of a tertiary sulfonamide impurity (

    
    ).
    
  • Cause: Excess sulfonyl chloride or high reaction temperature.

  • Fix: Ensure strict stoichiometry (1.0 eq Sulfonyl Chloride : 1.1 eq Amine) and maintain 0°C during addition.

Safety & Handling

  • Precursor Hazard: 6-Bromopyridine-3-sulfonyl chloride is corrosive and a lachrymator. Handle in a fume hood.

  • Product Hazard: The sulfonamide is generally less toxic but should be treated as a potential irritant and sensitizer.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (precursor); the final sulfonamide is stable.

References

  • 5-HT6 Receptor Ligands

    • Source:[3]

    • Relevance: Establishes the utility of the pyridine-sulfonamide scaffold in CNS drug discovery.
  • Synthetic Methodology (Sulfonamides)

    • Source:

    • Relevance: Validates the sulfonyl chloride + amine protocol.
  • Precursor Availability (6-Bromopyridine-3-sulfonyl chloride)

    • Source: &

    • Note: While the exact N-ethyl product is a custom intermediate, the 6-bromo-3-sulfonyl chloride (CAS 886371-20-6)
  • Reaction Mechanism (Amines as Nucleophiles)

    • Source:

    • Relevance: Foundational chemistry for the experimental design.

Sources

Exploratory

Pyridine-3-Sulfonamide Derivatives: A Technical Guide on Synthesis, SAR, and Therapeutic Applications

Executive Summary Pyridine-3-sulfonamide derivatives represent a privileged scaffold in medicinal chemistry, distinguished by their bioisosteric relationship to benzenesulfonamides. Unlike their carbocyclic counterparts,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridine-3-sulfonamide derivatives represent a privileged scaffold in medicinal chemistry, distinguished by their bioisosteric relationship to benzenesulfonamides. Unlike their carbocyclic counterparts, the pyridine nitrogen imparts unique physicochemical properties—specifically enhanced aqueous solubility and the capacity for additional hydrogen bonding interactions within enzyme active sites.

This technical guide dissects the pyridine-3-sulfonamide class, moving beyond basic literature summary to provide actionable insights into their synthesis, Structure-Activity Relationships (SAR), and multi-modal therapeutic applications, with a specific focus on Carbonic Anhydrase (CA) inhibition and oncology.

Part 1: Chemical Architecture & Structure-Activity Relationship (SAR)

The Pyridine Advantage

The substitution of a benzene ring with a pyridine ring in sulfonamide drugs is not merely a solubility fix; it fundamentally alters the electronic landscape of the molecule.

  • pKa Modulation: The pyridine nitrogen (pKa ~5.2) can be protonated at physiological pH, influencing membrane permeability and lysosomal trapping.

  • Metal Coordination: In metalloenzymes like Carbonic Anhydrase (CA), the sulfonamide moiety acts as a zinc-binding group (ZBG), while the pyridine ring can participate in stacking interactions with hydrophobic residues (e.g., Phe131 in hCA II) or hydrogen bonding via the ring nitrogen.

SAR Visualization

The following diagram illustrates the core pharmacophore features and their biological implications.

SAR_Logic Core Pyridine-3-Sulfonamide Scaffold Zn_Binding Sulfonamide Group (-SO2NH2) Primary Zinc Binding (ZBG) Core->Zn_Binding Pharmacophore A Solubility Pyridine Nitrogen Enhanced Water Solubility & H-Bond Acceptor Core->Solubility Physicochemical Selectivity C4/C2 Substitution Determines Isoform Selectivity (Steric Gate) Core->Selectivity Optimization Tail N-Substitution (Tail) Lipophilicity & Target Specificity (e.g., Kinase Hinge Region) Core->Tail Derivatization Carbonic Anhydrase\nInhibition Carbonic Anhydrase Inhibition Zn_Binding->Carbonic Anhydrase\nInhibition Kinase Inhibition\n(PI3K, EGFR) Kinase Inhibition (PI3K, EGFR) Tail->Kinase Inhibition\n(PI3K, EGFR)

Figure 1: Pharmacophore dissection of the pyridine-3-sulfonamide scaffold highlighting functional regions responsible for biological activity.

Part 2: Synthetic Methodologies

Strategic Considerations

The synthesis of pyridine-3-sulfonamides typically proceeds via the sulfonyl chloride intermediate. However, the electron-deficient nature of the pyridine ring makes electrophilic aromatic substitution (e.g., direct chlorosulfonation) difficult compared to benzene. Therefore, oxidative chlorination of thiols or the conversion of sulfonic acids is preferred.

Protocol A: The "Workhorse" Synthesis (Sulfonyl Chloride Route)

Objective: Synthesis of N-substituted pyridine-3-sulfonamides from pyridine-3-sulfonyl chloride.

Reagents:

  • Pyridine-3-sulfonyl chloride (commercially available or synthesized via PCl5).

  • Primary/Secondary Amine (Nucleophile).

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

  • Solvent: Dichloromethane (DCM) (anhydrous).

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask, dissolve the chosen amine (1.0 equiv) in anhydrous DCM (0.1 M concentration) under an inert atmosphere (

    
     or Ar).
    
  • Scavenger Addition: Add TEA (1.5 – 2.0 equiv). Expert Note: Excess base is critical to neutralize the HCl generated, which could otherwise protonate the pyridine ring or the amine nucleophile, stalling the reaction.

  • Addition: Cool the solution to 0°C. Add pyridine-3-sulfonyl chloride (1.1 equiv) portion-wise or dropwise as a solution in DCM. Causality: Low temperature prevents the formation of disulfonimide side products.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–6 hours. Monitor via TLC (MeOH:DCM 1:9).

  • Workup: Quench with water. Extract with DCM.[1] Wash organic layer with saturated

    
     (to remove acidic impurities) and Brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via flash column chromatography (typically Hexane/EtOAc gradient).
    
Protocol B: Click Chemistry Modification (CuAAC)

For generating libraries of 4-substituted derivatives (often used for hCA selectivity), the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is standard.

Synthesis_Workflow Start Pyridine-3-Sulfonic Acid Step1 Activation PCl5 / POCl3, Reflux Start->Step1 Intermed Pyridine-3-Sulfonyl Chloride Step1->Intermed Branch1 Direct Amination + Amine, TEA, DCM Intermed->Branch1 Branch2 C4-Functionalization (If C4-Cl present) Intermed->Branch2 Product1 Standard Sulfonamide Branch1->Product1 StepClick Click Chemistry + Azide/Alkyne, CuI Branch2->StepClick Product2 Triazole-Tailored Sulfonamide StepClick->Product2

Figure 2: Synthetic pathways for generating standard and "tailored" pyridine-3-sulfonamide libraries.

Part 3: Therapeutic Applications & Data[2]

Carbonic Anhydrase Inhibition (CAI)

The most mature application of this scaffold is in targeting Carbonic Anhydrases, specifically the tumor-associated isoforms hCA IX and hCA XII , which are overexpressed in hypoxic tumors (e.g., glioblastoma, breast cancer) to regulate pH.

  • Selectivity Mechanism: The pyridine ring allows for specific stacking interactions in the hydrophilic half of the active site of hCA IX, distinct from the hydrophobic pocket of the ubiquitous (and off-target) hCA II.

  • Data Summary:

Compound ClassTarget IsoformKi (nM)Selectivity (vs hCA II)Reference
4-Substituted Pyridine-3-sulfonamide hCA IX19.5 - 137> 50-fold[1, 2]
4-(1H-pyrazol-1-yl) derivative hCA IX19.5High[1]
Pyridinium-sulfonamide salts hCA XII0.5 - 9.8Membrane Impermeant[4]
SLC-0111 (Clinical Candidate) hCA IX~45High[6]
Anticancer Activity (Kinase & Pathway Inhibition)

Beyond CA inhibition, these derivatives act as multi-target kinase inhibitors.

  • PI3K/mTOR Pathway: 3-sulfonamide methoxypyridine derivatives have shown dual inhibition, arresting cells in the G1 phase.

  • Tubulin Polymerization: Indoline-sulfonamide pyridine derivatives disrupt microtubule dynamics, causing G2/M arrest.

  • NF-κB Inhibition: N-(quinolin-8-yl)pyridine-3-sulfonamides inhibit the NF-κB pathway, crucial for preventing cancer cell proliferation.[2]

Cell LineCancer TypeCompound FeatureIC50 (µM)Mechanism
HCT-116 ColonN-(quinolin-8-yl)4 - 43NF-κB inhibition [5]
MCF-7 BreastPyrazole-Pyridine Hybrid14.2Apoptosis Induction [8]
TMD8 LymphomaPyrazolo-pyrimidine hybrid0.0039BTK Inhibition [5]
Antimicrobial & Antiviral[4][5][6][7][8][9]
  • Antibacterial: Pyridosulfonamides show efficacy against S. aureus and E. coli.[3][4] The introduction of a heteroaromatic ring at the sulfonyl group (e.g., thiazole) significantly enhances activity compared to simple alkyl chains.

  • Antiviral: Derivatives have demonstrated >50% viral reduction against HSV-1 and CBV4, with some compounds inhibiting the Hsp90α protein (IC50 ~4.48 µg/mL), a chaperone required for viral replication [7].[3]

Part 4: References

  • Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII. Eur J Med Chem.[5] (2013).[5] Link

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Int J Mol Sci.[6] (2025). Link

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Int J Mol Sci. (2022).[7][8] Link

  • Pyridinium Derivatives of 3-Aminobenzenesulfonamide are Nanomolar-potent Inhibitors of Tumor-expressed Carbonic Anhydrase Isozymes CA IX and CA XII. Bioorg Med Chem.[9] (2020).[3][10][7][11] Link

  • Anticancer Evaluation of 4-substituted-N-(quinolin-8-yl)pyridine-3-sulfonamides. Molecules. (2022).[7][8] Link

  • The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. J Enzyme Inhib Med Chem. (2024).[12][13] Link

  • Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega. (2020).[3][10][7][11] Link

  • Current Scenario of Pyridine/Quinoline-Sulfonamide Hybrids with Anticancer Potential. ResearchGate Review. (2025). Link

Sources

Protocols & Analytical Methods

Method

Synthesis procedure for 6-Bromo-N-ethylpyridine-3-sulfonamide

An in-depth technical guide to the synthesis of 6-Bromo-N-ethylpyridine-3-sulfonamide is presented for researchers, scientists, and professionals in drug development. This document provides a detailed, validated protocol...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide to the synthesis of 6-Bromo-N-ethylpyridine-3-sulfonamide is presented for researchers, scientists, and professionals in drug development. This document provides a detailed, validated protocol for the laboratory-scale synthesis of this key building block in medicinal chemistry.

Authored by: Gemini, Senior Application Scientist

Abstract

This application note details a robust and reproducible two-step synthesis for 6-Bromo-N-ethylpyridine-3-sulfonamide. The protocol begins with the conversion of 2-amino-5-bromopyridine to the key intermediate, 6-bromopyridine-3-sulfonyl chloride, via a Sandmeyer-type reaction. This is followed by a nucleophilic substitution with ethylamine to yield the final product. This guide provides comprehensive, step-by-step instructions, including reagent specifications, safety protocols, and purification techniques, to ensure the successful synthesis and isolation of high-purity 6-Bromo-N-ethylpyridine-3-sulfonamide.

Introduction

6-Bromo-N-ethylpyridine-3-sulfonamide is a vital heterocyclic building block in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of the bromopyridine moiety allows for a wide range of synthetic transformations, such as cross-coupling reactions, while the sulfonamide group provides a key site for interaction with biological targets. This application note provides a detailed protocol for the synthesis of 6-Bromo-N-ethylpyridine-3-sulfonamide, designed to be a reliable resource for researchers in organic and medicinal chemistry.

Reaction Scheme

The synthesis of 6-Bromo-N-ethylpyridine-3-sulfonamide is accomplished through a two-step process, commencing with the formation of 6-bromopyridine-3-sulfonyl chloride from 2-amino-5-bromopyridine. This intermediate is then reacted with ethylamine to produce the desired sulfonamide.

Step 1: Synthesis of 6-Bromopyridine-3-sulfonyl chloride

step1 cluster_reactants Reactants cluster_reagents Reagents cluster_product Intermediate 2-amino-5-bromopyridine 2-amino-5-bromopyridine 6-bromopyridine-3-sulfonyl chloride 6-bromopyridine-3-sulfonyl chloride 2-amino-5-bromopyridine->6-bromopyridine-3-sulfonyl chloride Sandmeyer Reaction NaNO2, HBr, SO2, Cu(I) catalyst NaNO2, HBr, SO2, Cu(I) catalyst

Caption: Synthesis of the sulfonyl chloride intermediate.

Step 2: Synthesis of 6-Bromo-N-ethylpyridine-3-sulfonamide

step2 cluster_reactants Reactants cluster_reagents Base cluster_product Final Product 6-bromopyridine-3-sulfonyl chloride 6-bromopyridine-3-sulfonyl chloride 6-Bromo-N-ethylpyridine-3-sulfonamide 6-Bromo-N-ethylpyridine-3-sulfonamide 6-bromopyridine-3-sulfonyl chloride->6-Bromo-N-ethylpyridine-3-sulfonamide Amination Ethylamine Ethylamine Ethylamine->6-Bromo-N-ethylpyridine-3-sulfonamide Triethylamine Triethylamine

Caption: Formation of the final sulfonamide product.

Detailed Experimental Protocol

3.1. Materials and Reagents

Reagent/MaterialGradeSupplier (Example)CAS Number
2-Amino-5-bromopyridine≥98%Sigma-Aldrich1072-97-5
Sodium NitriteACS Reagent, ≥97%Sigma-Aldrich7632-00-0
Hydrobromic Acid48% aqueous solutionSigma-Aldrich10035-10-6
Copper(I) Bromide98%Sigma-Aldrich7787-70-4
Sulfur DioxideGasAirgas7446-09-5
Ethylamine hydrochloride≥98%Sigma-Aldrich557-66-4
Triethylamine≥99.5%Sigma-Aldrich121-44-8
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich75-09-2
Ethyl AcetateHPLC GradeFisher Scientific141-78-6
HexanesHPLC GradeFisher Scientific110-54-3
Magnesium SulfateAnhydrousSigma-Aldrich7487-88-9

3.2. Step-by-Step Procedure

Part A: Synthesis of 6-Bromopyridine-3-sulfonyl chloride

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and gas inlet, add 2-amino-5-bromopyridine (10.0 g, 57.8 mmol).

  • Acidification: Carefully add 48% aqueous hydrobromic acid (50 mL) to the flask while cooling in an ice-water bath to maintain the temperature below 10 °C.

  • Diazotization: In a separate beaker, dissolve sodium nitrite (4.4 g, 63.6 mmol) in water (15 mL). Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature is maintained between 0 and 5 °C. Stir for an additional 30 minutes at this temperature.

  • Catalyst and Sulfonylation: To the diazonium salt solution, add copper(I) bromide (0.83 g, 5.78 mmol). Begin bubbling sulfur dioxide gas through the reaction mixture at a moderate rate.

  • Reaction Monitoring: Continue bubbling sulfur dioxide for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 3:7 ethyl acetate/hexanes eluent.

  • Work-up: Once the reaction is complete, pour the mixture onto 200 g of crushed ice. The crude product will precipitate out of the solution.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 75 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 6-bromopyridine-3-sulfonyl chloride (CAS: 886371-20-6) as a solid.[2] This intermediate is often sufficiently pure for use in the next step.

Part B: Synthesis of 6-Bromo-N-ethylpyridine-3-sulfonamide

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the crude 6-bromopyridine-3-sulfonyl chloride in anhydrous dichloromethane (100 mL). Cool the solution to 0 °C in an ice-water bath.

  • Amine Addition: To the cooled solution, add triethylamine (12.1 mL, 86.7 mmol), followed by the portion-wise addition of ethylamine hydrochloride (5.2 g, 63.6 mmol).

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction by TLC with a 1:1 ethyl acetate/hexanes eluent.

  • Quenching: Upon completion, quench the reaction by adding 50 mL of water.

  • Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 6-Bromo-N-ethylpyridine-3-sulfonamide as a solid.

Characterization Data

The identity and purity of the final product should be confirmed using the following analytical techniques:

Technique Expected Result
¹H NMR (400 MHz, CDCl₃)δ 8.87 (d, J=2.4 Hz, 1H), 8.20 (dd, J=8.4, 2.4 Hz, 1H), 7.74 (d, J=8.4 Hz, 1H), 5.01 (t, J=6.0 Hz, 1H), 3.19 (q, J=7.2 Hz, 2H), 1.27 (t, J=7.2 Hz, 3H).
Mass Spec (ESI) m/z: [M+H]⁺ calculated for C₇H₉BrN₂O₂S: 264.96, found: 265.0.[3][4]
Melting Point Not available in the searched literature; to be determined experimentally.

Safety and Handling Precautions

  • All steps of this procedure should be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves, must be worn at all times.

  • Hydrobromic acid is extremely corrosive and can cause severe chemical burns. Handle with utmost care.

  • Sodium nitrite is a strong oxidizing agent and is toxic upon ingestion.

  • Sulfur dioxide is a toxic and corrosive gas. A gas trap or scrubber system should be used to neutralize any excess gas.

  • Dichloromethane is a volatile organic solvent and a suspected carcinogen. Minimize exposure through inhalation and skin contact.

Mechanistic Insights

The initial step of the synthesis is a Sandmeyer-type reaction. The diazotization of 2-amino-5-bromopyridine with sodium nitrite in the presence of hydrobromic acid generates a diazonium salt. This is followed by a copper(I)-catalyzed reaction with sulfur dioxide to introduce the sulfonyl chloride group at the 3-position of the pyridine ring. The second step is a nucleophilic acyl substitution. Ethylamine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The reaction is driven to completion by the use of triethylamine as a base to scavenge the hydrochloric acid byproduct.

References

  • Chem-Impex. 6-Chloropyridine-3-sulfonyl chloride. Accessed February 2024.
  • ChemicalBook. 3-Pyridinesulfonamide synthesis. Accessed February 2024.
  • BOC Sciences. CAS 40741-46-6 (6-Chloropyridine-3-sulfonamide). Accessed February 2024.
  • Synchem. 6-Chloropyridine-3-sulfonamide. Accessed February 2024.
  • Chongqing Chemdad Co., Ltd. 6-Chloropyridine-3-sulfonamide. Accessed February 2024.
  • Sigma-Aldrich. 5-Bromo-N-ethylpyridine-3-sulfonamide. Accessed February 2024.
  • Sigma-Aldrich. 6-bromo-4-methylpyridine-3-sulfonyl chloride. Accessed February 2024.
  • AChemBlock. 6-bromo-2-methyl-pyridine-3-sulfonyl chloride 95%. Accessed February 2024.
  • Singh, S., et al. (2013). Syntheses and Characterization of Some Novel Substituted Pyridosulfonamide Derivatives as Antimicrobial Agents. Rasayan Journal of Chemistry, 6(3), 196-200.
  • Abovchem. 6-bromopyridine-3-sulfonyl chloride. Accessed February 2024.
  • Patsnap. (2021). Synthesis method of 2-isopropyl-3-amino-4-methylpyridine. Eureka.
  • Google Patents. (2018). A kind of green chemical synthesis method of 3- pyridine sulfonyl chloride. CN106432067B.
  • SAS Publishers. (2014). Synthesis, Characterization and Pharmacological Screening of Substituted Sulphonamide Derivatives. Sch. Acad. J. Pharm., 3(4), 344-349.
  • ChemNet. N-Ethyl-3-pyridinemethylamine. Accessed February 2024.
  • BLD Pharm. N,N-Diethylpyridin-3-amine. Accessed February 2024.
  • Royal Society of Chemistry. (2017). Synthesis General Procedures.
  • PubChemLite. 5-bromo-n-ethylpyridine-3-sulfonamide (C7H9BrN2O2S). Accessed February 2024.
  • Google Patents. (2015). Synthetic method of 3-(pyridine-2-yl-amino)
  • PMC. (2013).
  • PubChem. 6-[2-(Ethylamino)propyl]pyridine-3-sulfonamide. Accessed February 2024.
  • Benchchem. (2025).
  • Google Patents. (2014). Method for synthesizing 6-bromoimidazo [1,2-a] pyridine. CN103788092A.
  • ChemScene. 5-Bromo-6-chloropyridine-3-sulfonamide. Accessed February 2024.
  • BLDpharm. 5-Bromo-N-tert-butylpyridine-3-sulfonamide. Accessed February 2024.

Sources

Application

Application Note: High-Efficiency Buchwald-Hartwig Amination of 6-Bromo-N-ethylpyridine-3-sulfonamide

[1] Executive Summary This guide details the optimized protocol for the Buchwald-Hartwig amination of 6-Bromo-N-ethylpyridine-3-sulfonamide . This substrate presents a unique "push-pull" electronic challenge: the pyridin...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide details the optimized protocol for the Buchwald-Hartwig amination of 6-Bromo-N-ethylpyridine-3-sulfonamide . This substrate presents a unique "push-pull" electronic challenge: the pyridine ring is highly electron-deficient due to the sulfonamide group at the C3 position and the ring nitrogen, activating the C6-bromide for nucleophilic attack. While this activation facilitates


 pathways with strong nucleophiles, Buchwald-Hartwig amination  is the superior choice for coupling weak nucleophiles (e.g., electron-poor anilines), sterically hindered amines, or when mild conditions are required to prevent side reactions.

Key Challenges Addressed:

  • Catalyst Poisoning: Mitigation of Pd-coordination by the pyridine nitrogen and the sulfonamide moiety.

  • Proton Management: Handling the acidic sulfonamide proton (

    
    ) which consumes base and generates an anionic species that can alter solubility and reactivity.
    
  • Regiocontrol: Ensuring exclusive C-N coupling at the C6 position without affecting the sulfonamide integrity.

Strategic Analysis & Mechanism

Substrate Properties[1][2]
  • Electrophile: 6-Bromo-N-ethylpyridine-3-sulfonamide.

  • Electronic Nature: Highly

    
    -deficient. The C6 position is activated.
    
  • Interfering Functionality: The secondary sulfonamide (

    
    ) possesses an acidic proton. In the presence of the bases required for Buchwald couplings (e.g., 
    
    
    
    ,
    
    
    ), this proton will be removed first, generating a negatively charged sulfonamide anion.
Mechanistic Implications

The catalytic cycle must accommodate the anionic nature of the substrate. The deprotonated sulfonamide increases the electron density of the pyridine ring slightly but can also coordinate to the Palladium center, potentially stalling the cycle (off-cycle resting state).

Critical Success Factor: Use of bulky, electron-rich phosphine ligands (e.g., BrettPhos, Xantphos) is essential. These ligands prevent the formation of stable bis-pyridine Pd complexes and facilitate oxidative addition into the electron-poor C-Br bond.

Pathway Visualization

The following diagram illustrates the catalytic cycle with specific attention to the sulfonamide deprotonation event.

BuchwaldMechanism PreCat Pd Precatalyst (BrettPhos Pd G3) ActiveCat L-Pd(0) Active Species PreCat->ActiveCat Activation OxAdd Oxidative Addition (L-Pd(II)-Ar-Br) ActiveCat->OxAdd Substrate 6-Bromo-N-ethyl- pyridine-3-sulfonamide Deprotonation Sulfonamide Deprotonation Substrate->Deprotonation Base reacts Base Base (Cs2CO3) (>2.0 equiv) AmineCoord Amine Coordination & Deprotonation Base->AmineCoord Base assists OxAdd->AmineCoord + Amine Deprotonation->OxAdd Anionic Substrate enters cycle RedElim Reductive Elimination (C-N Bond Formation) AmineCoord->RedElim RedElim->ActiveCat Regeneration Product Aminated Pyridine Product RedElim->Product

Figure 1: Catalytic cycle highlighting the requisite deprotonation of the sulfonamide prior to or during the coupling sequence.

Optimized Experimental Protocol

Materials & Reagents
ComponentRecommended ReagentRole
Catalyst Source BrettPhos Pd G3 (CAS: 1470372-59-8)Air-stable precatalyst; ensures rapid activation and mono-ligation.[1]
Ligand BrettPhos (if using Pd(OAc)2)Bulky, electron-rich; promotes reductive elimination.
Base

(Cesium Carbonate)
Weaker base, minimizes side reactions, effective for acidic substrates.
Solvent 1,4-Dioxane or t-Amyl Alcohol High boiling point, good solubility for sulfonamide salts.
Amine Primary/Secondary AmineNucleophile.[2]
Step-by-Step Procedure

Scale: 1.0 mmol (approx. 265 mg of substrate)

  • Vessel Preparation: Flame-dry a 10 mL microwave vial or Schlenk tube equipped with a magnetic stir bar. Allow to cool under Argon flow.

  • Solids Addition:

    • Add 6-Bromo-N-ethylpyridine-3-sulfonamide (265 mg, 1.0 mmol, 1.0 equiv).

    • Add BrettPhos Pd G3 (15-45 mg, 0.02 - 0.05 equiv). Note: Start with 2 mol% for simple amines, increase to 5 mol% for hindered ones.

    • Add

      
        (977 mg, 3.0 mmol, 3.0 equiv ).
      
    • Critical Step: The excess base (3.0 equiv) is mandatory. 1.0 equiv neutralizes the sulfonamide NH; the remaining 2.0 equiv act as the base for the cross-coupling cycle.

  • Evacuation: Seal the vessel (septum cap). Evacuate and backfill with Argon three times to remove

    
    .
    
  • Liquids Addition:

    • Add Anhydrous 1,4-Dioxane (4.0 mL, 0.25 M concentration) via syringe.

    • Add the Amine (1.2 - 1.5 mmol, 1.2 - 1.5 equiv).[3] If the amine is a solid, add it in step 2.

  • Reaction:

    • Place the vessel in a pre-heated block at 90°C - 100°C .

    • Stir vigorously (800+ rpm). The reaction typically completes in 4–16 hours.

    • Monitoring: Check via LC-MS.[4] Look for the disappearance of the starting bromide (M+H 266/268) and appearance of the product.

  • Work-up:

    • Cool to room temperature.[4]

    • Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove insoluble salts (

      
      , excess 
      
      
      
      , Pd black).
    • Acidic Wash Warning: Do not wash with strong acid, as the pyridine product may be protonated and lost in the aqueous layer. Wash with saturated

      
       or water.
      
    • Concentrate the organic layer in vacuo.

  • Purification: Flash column chromatography (typically DCM/MeOH or Hexane/EtOAc gradients).

Condition Screening & Optimization Data

If the standard BrettPhos protocol yields <50%, utilize the following screening matrix. The data below summarizes typical trends for 2-halopyridines.

EntryCatalyst SystemBase (Equiv)SolventTempOutcome Prediction
1 BrettPhos Pd G3

(3.0)
Dioxane 100°C Preferred (High Yield)
2

/ Xantphos

(3.[5][6]0)
Toluene110°CGood for amides/carbamates; risk of chelation.
3

/ BINAP
NaOtBu (3.0)Toluene80°CFast, but NaOtBu may cause sulfonamide hydrolysis or side reactions.
4RuPhos Pd G3LHMDS (3.0)THF65°CBest for secondary acyclic amines; LHMDS handles protons well.
Decision Logic for Optimization

OptimizationTree Start Start: Standard Protocol (BrettPhos G3 / Cs2CO3 / Dioxane) Check Check LC-MS Conversion Start->Check Success >80% Yield Proceed to Isolation Check->Success Yes LowConv Low Conversion (<20%) Check->LowConv No SideProd Side Products (Dehalogenation/Hydrolysis) Check->SideProd Dirty Action1 Switch to Stronger Base (NaOtBu or LHMDS) LowConv->Action1 Action3 Increase Temp (110°C) or Catalyst Load (5%) LowConv->Action3 Action2 Change Ligand (RuPhos or AdBrettPhos) SideProd->Action2

Figure 2: Troubleshooting logic for optimizing the coupling efficiency.

Troubleshooting & Critical Notes

The "Sulfonamide Effect"

The N-ethyl sulfonamide proton is the primary variable.

  • Observation: If the reaction mixture turns extremely dark/black immediately upon heating and conversion stops, the Pd may have precipitated.

  • Cause: The sulfonamide anion might be acting as a ligand, displacing phosphines.

  • Solution: Ensure the phosphine ligand is in slight excess (1.2:1 L:Pd ratio) if using separate Pd/Ligand sources. Using G3 precatalysts mitigates this as the active species is formed efficiently.

Amine Nucleophile Classes
  • Anilines (Aryl amines): BrettPhos is excellent.

  • Aliphatic Primary Amines: BrettPhos or RuPhos.

  • Aliphatic Secondary Amines (Cyclic): RuPhos is often superior for morpholine/piperidine derivatives.

  • Chiral Amines: Use

    
     to prevent racemization of the amine center, which can occur with strong alkoxide bases.
    
Safety
  • 6-Bromo-N-ethylpyridine-3-sulfonamide: Treat as a potential sensitizer and irritant.

  • Palladium Residues: Heavy metal waste disposal required.

  • Pressurized Vessels: Heating dioxane to 100°C creates pressure; use rated pressure vials.

References

  • BenchChem. Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-methylpyridine. (Accessed 2025).[7][8] Link

  • Fors, B. P., et al. "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates".[9] J. Am. Chem. Soc., 2008, 130, 13552-13554.[9] Link

  • Maimone, T. J., et al. "Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines". J. Org.[10] Chem., 2007, 72(9), 3606–3607. Link

  • Sigma-Aldrich. BrettPhos Pd G3 Product Information & Protocols. Link

  • Organic Chemistry Portal. Buchwald-Hartwig Amination - Mechanism and Conditions. Link

Sources

Method

Functionalization of the sulfonamide group in 6-Bromo-N-ethylpyridine-3-sulfonamide

Application Note: Functionalization of the Sulfonamide Group in 6-Bromo-N-ethylpyridine-3-sulfonamide Executive Summary The scaffold 6-Bromo-N-ethylpyridine-3-sulfonamide represents a high-value pharmacophore in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalization of the Sulfonamide Group in 6-Bromo-N-ethylpyridine-3-sulfonamide

Executive Summary

The scaffold 6-Bromo-N-ethylpyridine-3-sulfonamide represents a high-value pharmacophore in medicinal chemistry, particularly for GPCR and kinase drug discovery. Its dual-functionality—an electrophilic 6-bromo handle and a nucleophilic N-ethylsulfonamide—offers a versatile platform for divergent synthesis.

This guide focuses specifically on the functionalization of the sulfonamide nitrogen . Due to the electron-withdrawing nature of the pyridine ring, the sulfonamide -NH- is notably more acidic (


) than its phenyl analogs, enhancing its reactivity in nucleophilic substitutions and cross-couplings. We present three validated protocols to derivatize this position while preserving the integrity of the 6-bromo "warhead" for subsequent complexity-building events.

Strategic Analysis & Chemoselectivity

Before initiating synthesis, researchers must consider the electronic interplay of the scaffold.

FeatureReactivity ProfileStrategic Implication
Sulfonamide Nitrogen Nucleophilic (

hybridized N). Acidified by the pyridine ring.
Primary site for Alkylation, Arylation, and Mitsunobu reactions.
6-Bromo Group Electrophilic (

C-Br). Susceptible to

and Pd-catalyzed couplings.
Must remain inert during sulfonamide functionalization. Avoid strong nucleophiles (e.g., thiolates) that could trigger premature

.
Pyridine Nitrogen Weakly basic/nucleophilic.Potential site for N-oxidation or competitive coordination to metal catalysts (Cu/Pd).

Workflow Logic: The recommended sequence is Sulfonamide Functionalization


 Bromo-Coupling .
Reasoning: The sulfonamide nitrogen, once functionalized (becoming tertiary), eliminates acidic protons that can interfere with base-sensitive Pd-catalyzed cycles (Suzuki/Buchwald) required for the 6-bromo position.

Validated Protocols

Protocol A: N-Alkylation via Mitsunobu Reaction (High Precision)

Best for: Introducing complex aliphatic groups, chiral centers, or sterically demanding motifs.

Mechanism: The reaction utilizes the acidity of the sulfonamide NH (


) to protonate the betaine intermediate, allowing the alcohol to be activated by triphenylphosphine (PPh

) and DEAD/DIAD.

Materials:

  • Substrate: 6-Bromo-N-ethylpyridine-3-sulfonamide (1.0 equiv)

  • Alcohol (

    
    ): 1.2 – 1.5 equiv
    
  • Triphenylphosphine (

    
    ): 1.5 equiv[1]
    
  • DIAD (Diisopropyl azodicarboxylate): 1.5 equiv

  • Solvent: Anhydrous THF or Toluene

Step-by-Step Methodology:

  • Preparation: Dissolve the sulfonamide (1.0 eq), Alcohol (1.2 eq), and

    
     (1.5 eq) in anhydrous THF (0.1 M concentration) under an inert atmosphere (
    
    
    
    or Ar).
  • Cooling: Cool the reaction vessel to 0°C using an ice bath. Critical: This controls the exotherm of the betaine formation.

  • Addition: Dropwise add DIAD (1.5 eq) over 10–15 minutes. The solution will turn yellow/orange.

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 4–12 hours. Monitor by LC-MS (Target mass:

    
    ).
    
  • Workup: Concentrate the solvent in vacuo. Triturate the residue with

    
    :Hexanes (1:1) to precipitate triphenylphosphine oxide (TPPO). Filter and purify the filtrate via silica gel chromatography (Gradient: 0-40% EtOAc/Hexanes).
    

Author’s Note: The 6-bromo group is completely stable under these conditions. If the alcohol is sterically hindered (secondary), use ADDP (1,1'-(azodicarbonyl)dipiperidine) and


 for enhanced reactivity.
Protocol B: N-Arylation via Chan-Lam Coupling (Copper Catalysis)

Best for: Introducing aryl or heteroaryl rings directly onto the nitrogen.

Mechanism: An oxidative coupling using Boronic Acids, mediated by Cu(II) in air.[2] The pyridine nitrogen of the scaffold can act as a directing group or ancillary ligand, often accelerating the reaction compared to benzene-sulfonamides.

Materials:

  • Substrate: 6-Bromo-N-ethylpyridine-3-sulfonamide (1.0 equiv)

  • Aryl Boronic Acid (

    
    ): 2.0 equiv
    
  • Catalyst:

    
     (0.1 – 1.0 equiv; often stoichiometric for difficult substrates)
    
  • Base: Pyridine (2.0 equiv) or

    
    
    
  • Solvent: DCM or Dichloroethane (DCE)

  • Atmosphere: Open air (Oxygen source)

Step-by-Step Methodology:

  • Charging: To a reaction vial equipped with a stir bar, add the Sulfonamide (1.0 eq), Aryl Boronic Acid (2.0 eq), and

    
     (1.0 eq).
    
  • Solvation: Add DCM (0.1 M) and Pyridine (2.0 eq).

  • Activation: Stir vigorously open to the air (or attached to an

    
     balloon for faster kinetics) at RT.
    
  • Timecourse: Reaction typically requires 16–24 hours. The mixture will turn from blue/green to a dark suspension.

  • Quench: Dilute with EtOAc and wash with 1M HCl (to remove Cu salts and pyridine) followed by brine.

  • Purification: Dry over

    
     and purify via column chromatography.
    

Critical Parameter: If the reaction is sluggish, add 4Å Molecular Sieves . Water inhibits the transmetallation step in Chan-Lam cycles.

Protocol C: Classical Base-Mediated Alkylation (Rugged)

Best for: Simple primary alkyl halides (Methyl iodide, Benzyl bromide).

Materials:

  • Base:

    
     (2.0 equiv) or 
    
    
    
  • Electrophile: Alkyl Halide (1.2 equiv)

  • Solvent: DMF or Acetonitrile (

    
    )
    

Methodology:

  • Dissolve Sulfonamide in DMF (0.2 M).

  • Add

    
     and stir for 15 mins at RT to deprotonate the sulfonamide (formation of sulfonamidate anion).
    
  • Add the Alkyl Halide dropwise.

  • Heat to 60°C for 2–4 hours.

  • Caution: Monitor for

    
     side products if using highly reactive nucleophiles or excessive heat, as the 6-bromo position can be vulnerable to displacement by the sulfonamidate anion (intermolecular dimerization) if concentration is too high. Keep concentration <0.2 M.
    

Visualization: Divergent Synthesis Pathway

The following diagram illustrates the logical workflow, highlighting how the sulfonamide is modified before the Bromo-group is engaged.

G Start 6-Bromo-N-ethyl pyridine-3-sulfonamide Mitsunobu Protocol A: Mitsunobu (R-OH, PPh3, DIAD) Start->Mitsunobu ChanLam Protocol B: Chan-Lam (Ar-B(OH)2, Cu(OAc)2) Start->ChanLam BaseAlk Protocol C: Base Alkylation (R-X, Cs2CO3) Start->BaseAlk Prod_Alkyl N-Alkyl-N-ethyl Derivative (Br Intact) Mitsunobu->Prod_Alkyl C-N Bond Formation Prod_Aryl N-Aryl-N-ethyl Derivative (Br Intact) ChanLam->Prod_Aryl C-N Arylation BaseAlk->Prod_Alkyl Suzuki Suzuki Coupling (Pd(dppf)Cl2, Ar'-B(OH)2) Prod_Alkyl->Suzuki Divergent Step Prod_Aryl->Suzuki Final Fully Functionalized Drug Candidate Suzuki->Final

Caption: Divergent synthesis workflow. The sulfonamide nitrogen is functionalized first (Protocols A, B, C), creating a stable tertiary sulfonamide intermediate that preserves the 6-bromo handle for downstream Pd-catalyzed coupling.

Troubleshooting & Optimization

IssueProbable CauseSolution
No Reaction (Chan-Lam) Catalyst poisoning or moisture.Add 4Å Mol. Sieves. Switch to

or increase

to stoichiometric levels.
Side Product: Dimerization

displacement of Br by Sulfonamide N.
Dilute reaction (0.05 M). Ensure temperature is <60°C. Use Mitsunobu (neutral conditions) instead of basic alkylation.
Low Yield (Mitsunobu) Steric hindrance of alcohol.Switch from

/DIAD to

/ADDP. Perform at 0°C

60°C.
Poor Solubility Pyridine scaffold aggregation.Use DMF/THF mixtures. Avoid pure Ether/Hexanes.

References

  • Chan-Lam Coupling Scope : Vantourout, J. C., et al. "Discovery, scope, and limitations of an N-dealkylation/N-arylation of secondary sulfonamides under Chan–Lam conditions."[3] Asian Journal of Organic Chemistry, 2020.[3]

  • Mitsunobu Mechanism : Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009.

  • Sulfonamide Acidity & pKa : Kaljurand, I., et al. "Extension of the self-consistent spectrophotometric basicity scale in acetonitrile to a full span of 28 pKa units." Journal of Organic Chemistry, 2005.[4]

  • Pyridine Functionalization : Blakemore, D. C., et al. "Organic synthesis provides opportunities to transform drug discovery." Nature Chemistry, 2018.

Sources

Application

Scalable synthesis methods for 6-Bromo-N-ethylpyridine-3-sulfonamide

This technical guide details the scalable synthesis of 6-Bromo-N-ethylpyridine-3-sulfonamide (CAS: 1065074-42-1). The protocol is designed for medicinal chemistry scale-up (10g – 100g), prioritizing regioselectivity and...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the scalable synthesis of 6-Bromo-N-ethylpyridine-3-sulfonamide (CAS: 1065074-42-1). The protocol is designed for medicinal chemistry scale-up (10g – 100g), prioritizing regioselectivity and safety.

Abstract

The synthesis of 6-Bromo-N-ethylpyridine-3-sulfonamide presents a specific chemoselective challenge: the 6-bromo substituent activates the pyridine ring toward Nucleophilic Aromatic Substitution (


) by amines. Standard sulfonylation protocols using excess amine as a base can lead to significant byproduct formation (displacement of the bromine). This guide provides a modified Schotten-Baumann protocol using controlled stoichiometry and low-temperature addition to maximize yield (>85%) and purity.

Retrosynthetic Analysis & Strategy

The most robust disconnection relies on the formation of the sulfonamide bond (


) from the corresponding sulfonyl chloride.

Critical Decision Point:

  • Route A (Recommended): Coupling of 6-bromopyridine-3-sulfonyl chloride with ethylamine. This allows for strict temperature control to prevent side reactions.

  • Route B (Precursor Synthesis): If the sulfonyl chloride is unavailable, it is synthesized via the Meerwein chlorosulfonation of 3-amino-6-bromopyridine (diazotization followed by

    
     treatment).
    

Retrosynthesis cluster_risk Risk Assessment Target 6-Bromo-N-ethylpyridine-3-sulfonamide (Target) Int1 6-Bromopyridine-3-sulfonyl chloride (Electrophile) Target->Int1 S-N Bond Formation (Schotten-Baumann) Int2 Ethylamine (Nucleophile) Target->Int2 Start 3-Amino-6-bromopyridine (Precursor) Int1->Start Diazotization / Chlorosulfonation Risk Side Reaction: SNAr displacement of Br by Ethylamine

Figure 1: Retrosynthetic strategy highlighting the modular assembly and critical risk of SNAr side-reactivity.

Detailed Protocol: Sulfonamide Coupling

Objective: Synthesis of 6-Bromo-N-ethylpyridine-3-sulfonamide from 6-bromopyridine-3-sulfonyl chloride. Scale: 10.0 g Input

Materials Table
ReagentMW ( g/mol )Equiv.[1][2][3][4][5]Mass/VolRole
6-Bromopyridine-3-sulfonyl chloride 256.491.010.0 gLimiting Reagent
Ethylamine (2.0M in THF) 45.081.121.5 mLNucleophile
Triethylamine (TEA) 101.191.58.2 mLAcid Scavenger
Dichloromethane (DCM) --100 mLSolvent
1M HCl (aq) --50 mLQuench/Wash
Step-by-Step Procedure

1. Reactor Setup:

  • Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Purge the system with nitrogen for 10 minutes.

2. Solubilization (Critical Step):

  • Charge the flask with 6-Bromopyridine-3-sulfonyl chloride (10.0 g) and anhydrous DCM (80 mL) .

  • Cool the mixture to -10°C using an ice/acetone or cryocooler bath.

    • Expert Note: Low temperature is mandatory.[4] At room temperature, the electron-deficient pyridine ring is susceptible to attack by ethylamine at the C-6 position (displacing Br), forming the diamine impurity.

3. Nucleophilic Addition:

  • In a separate beaker, mix Ethylamine (2.0M in THF, 21.5 mL) with Triethylamine (8.2 mL) .

  • Transfer this amine mixture to the addition funnel.

  • Add the amine solution dropwise to the sulfonyl chloride over 30 minutes , maintaining the internal temperature below -5°C .

4. Reaction Monitoring:

  • After addition, allow the reaction to warm to 0°C and stir for 1 hour.

  • TLC Check: (50% EtOAc/Hexane). The starting sulfonyl chloride (

    
    ) should disappear; product (
    
    
    
    ) appears.
  • Self-Validating Check: If the reaction turns deep red/brown rapidly, it indicates SNAr side reactions (formation of amino-pyridines). The solution should remain pale yellow/orange.

5. Workup:

  • Quench the reaction by adding 1M HCl (50 mL) . This neutralizes excess amine and removes TEA salts.

  • Separate the organic layer.[4][5][6][7][8]

  • Extract the aqueous layer with DCM (2 x 30 mL).

  • Combine organic layers and wash with Brine (50 mL) .

  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.[3][4]
    

6. Purification (Crystallization):

  • The crude residue is typically an off-white solid.

  • Recrystallization: Dissolve in minimal boiling Ethanol .[9] Add Water dropwise until turbidity persists.[9] Cool slowly to 4°C.

  • Filter and dry under vacuum at 40°C.

Upstream Synthesis: Preparation of Sulfonyl Chloride

Use this module if the sulfonyl chloride starting material is not purchased.

Method: Meerwein Chlorosulfonation (Sandmeyer-type). Safety Warning: Generates


 gas and diazonium intermediates. Perform in a fume hood behind a blast shield.
  • Diazotization: Dissolve 3-amino-6-bromopyridine (1.0 eq) in conc. HCl at -5°C. Add

    
     (1.2 eq) aqueous solution dropwise to form the diazonium salt.
    
  • Chlorosulfonation: In a separate vessel, saturate glacial acetic acid with

    
     gas (or use liquid 
    
    
    
    in a pressure vessel) and add
    
    
    (0.3 eq).
  • Coupling: Slowly pour the cold diazonium solution into the stirring

    
     mixture.
    
    • Observation: Vigorous gas evolution (

      
      ) will occur.
      
  • Isolation: Pour onto ice water. The sulfonyl chloride precipitates as a solid. Filter immediately and dry under vacuum (hydrolysis sensitive).

Process Workflow Diagram

Workflow Start Start: 6-Bromopyridine-3-sulfonyl chloride + DCM Cool Cool to -10°C (Prevents SNAr side reaction) Start->Cool Add Add Ethylamine/TEA Dropwise over 30 min Cool->Add React Stir at 0°C for 1 hour Monitor by TLC Add->React Quench Quench with 1M HCl (Removes excess amine) React->Quench Workup Phase Separation & Drying (DCM/Brine/Na2SO4) Quench->Workup Cryst Recrystallization (EtOH/Water) Workup->Cryst Final Final Product: 6-Bromo-N-ethylpyridine-3-sulfonamide Cryst->Final

Figure 2: Step-by-step workflow for the scalable synthesis protocol.

Analytical Specifications

  • Appearance: White to pale cream crystalline solid.

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       8.80 (d, 1H, Ar-H2)
      
    • 
       8.15 (dd, 1H, Ar-H4)
      
    • 
       7.90 (d, 1H, Ar-H5)
      
    • 
       7.60 (br t, 1H, NH)
      
    • 
       2.90 (m, 2H, 
      
      
      
      )
    • 
       1.05 (t, 3H, 
      
      
      
      )
  • LC-MS: ESI+ m/z calculated for

    
    : 264.96; Found: 265.0/267.0 (1:1 Br isotope pattern).
    

Troubleshooting & Expert Tips

IssueProbable CauseSolution
Low Yield (<50%) Hydrolysis of Sulfonyl ChlorideEnsure DCM is anhydrous. Do not store the sulfonyl chloride; use immediately after weighing.
Impurity: M+1 = 202 SNAr Substitution (Bis-amine)Reaction temperature too high. Ensure -10°C start. Reduce ethylamine equivalents and use DIPEA as the base.
Sticky/Oily Product Residual Solvent/TEARecrystallize from Ethanol/Water. If oil persists, scratch the flask with a glass rod to induce nucleation.

References

  • BenchChem. (2025).[4][9] Application Notes and Protocols for the Large-Scale Synthesis of 6-Bromopyridin-3-amine in API Manufacturing. Retrieved from

  • Organic Syntheses. (1954). N-Methyl-p-toluenesulfonamide. Org.[3][4][5][6][7][10] Synth. 1954, 34, 96. Retrieved from

  • Lakrout, S., et al. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions.[11] RSC Advances.[11] Retrieved from

  • ChemicalBook. (2024). Pyridine-3-sulfonyl chloride Synthesis and Protocols. Retrieved from

  • Google Patents. (2021). CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.[5][12] Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-Bromo-N-ethylpyridine-3-sulfonamide

Ticket ID: #SYN-PYR-ZN6 Subject: Optimization of Reaction Yield & Purity Status: Open Assigned Specialist: Senior Application Scientist Executive Summary & Critical Process Parameters (CPP) The synthesis of 6-Bromo-N-eth...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-PYR-ZN6 Subject: Optimization of Reaction Yield & Purity Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Critical Process Parameters (CPP)

The synthesis of 6-Bromo-N-ethylpyridine-3-sulfonamide typically involves the nucleophilic attack of ethylamine on 6-bromopyridine-3-sulfonyl chloride. While theoretically straightforward, this reaction is prone to two specific failure modes that drastically reduce yield:

  • Hydrolysis: The sulfonyl chloride precursor is highly moisture-sensitive.

  • SNAr Competition: The 6-bromo position is activated by the electron-withdrawing sulfonyl group. Excess ethylamine or elevated temperatures can lead to the displacement of the bromine atom, forming the 6-ethylamino byproduct.

The "Gold Standard" Reaction Profile

To maximize yield (>85%), you must adhere to these parameters:

ParameterRecommended ConditionScientific Rationale
Stoichiometry Sulfonyl Chloride (1.0 eq) : Ethylamine (1.05–1.1 eq)Slight excess ensures conversion but minimizes SNAr risk at the 6-position.
Base Triethylamine (TEA) or DIPEA (1.2 eq)Scavenges HCl generated. Pyridine is acceptable but makes workup harder.
Solvent Anhydrous DCM or THFNon-nucleophilic; DCM allows easy aqueous workup. Avoid alcohols.
Temperature

(Addition)

RT (Stir)
Kinetic control is required to favor sulfonylation over aryl halide displacement.
Concentration 0.2 M – 0.5 MHigh dilution minimizes exotherms; high concentration risks oligomerization.

Interactive Troubleshooting Guide (FAQs)

Issue 1: "My yield is low (<50%), and I see a new peak in the acidic region."

Diagnosis: Hydrolysis of the Sulfonyl Chloride. If moisture is present, the sulfonyl chloride converts to 6-bromopyridine-3-sulfonic acid, which is water-soluble and lost during the aqueous wash.

  • Immediate Fix: Check the quality of your starting material. 6-bromopyridine-3-sulfonyl chloride should be a white/pale yellow solid. If it is a sticky gum or smells strongly of acid, it has degraded.

  • Prevention:

    • Dry your solvent (DCM) over molecular sieves.

    • Flush the reaction vessel with Argon/Nitrogen.

    • Add the sulfonyl chloride as a solution in DCM, not as a solid, to ensure rapid dispersal.

Issue 2: "I see a byproduct with M+ - Br + EtNH."

Diagnosis: SNAr Displacement (Over-reaction). The ethylamine has attacked the 6-position, displacing the bromine. This is a common error when the reaction is heated or excess amine is used.

  • Immediate Fix: There is no chemical fix for the byproduct. You must purify via column chromatography (Gradient: 0-50% EtOAc in Hexanes).

  • Prevention:

    • Strict Temperature Control: Keep the reaction at

      
       during the addition of ethylamine.
      
    • Addition Order: Add Ethylamine dropwise to the Sulfonyl Chloride. Do not dump the chloride into a vat of amine.

Issue 3: "The product is an oil that won't crystallize."

Diagnosis: Residual Solvent or Impurities. N-ethyl sulfonamides often have low melting points. Small amounts of TEA or solvent can prevent crystallization.

  • Resolution:

    • Evaporate solvent completely.

    • Dissolve the oil in a minimum amount of hot Isopropyl Alcohol (IPA).

    • Add cold Hexane or Heptane dropwise until cloudy.

    • Cool to

      
       overnight.
      

Visualized Workflows

Diagram 1: Optimized Reaction Logic

This workflow illustrates the critical decision points to avoid the SNAr side reaction.

ReactionWorkflow Start Start: 6-Bromopyridine-3-sulfonyl chloride SolventCheck Check Solvent Moisture (Must be Anhydrous) Start->SolventCheck TempControl Cool to 0°C SolventCheck->TempControl Addition Add Ethylamine (1.1 eq) + TEA Dropwise over 30 mins TempControl->Addition Monitor Monitor TLC/LCMS (1-2 Hours) Addition->Monitor Decision Is SM consumed? Monitor->Decision Quench Quench: 1N HCl (Remove excess amine) Decision->Quench Yes SideReaction WARNING: S_NAr Risk (Br displacement) Decision->SideReaction No (If heated) Workup Extract DCM / Wash Brine / Dry Quench->Workup SideReaction->Monitor Cool down

Caption: Step-by-step logic to prevent side-reactions during sulfonamide formation.

Diagram 2: Purification Decision Tree

How to salvage the product based on physical state and purity.

PurificationTree Crude Crude Product (Post-Workup) StateCheck Physical State? Crude->StateCheck Solid Solid Precipitate StateCheck->Solid Solid Oil Viscous Oil/Gum StateCheck->Oil Oil Recryst Recrystallize: iPrOH / Heptane Solid->Recryst Trituration Triturate: Cold Et2O or Hexane Oil->Trituration Final Pure 6-Bromo-N-ethylpyridine-3-sulfonamide Recryst->Final Trituration->Solid Success Column Flash Column: Hex/EtOAc (0-40%) Trituration->Column Fails Column->Final

Caption: Decision matrix for purifying the sulfonamide based on crude physical state.

Validated Experimental Protocol

Objective: Synthesis of 6-Bromo-N-ethylpyridine-3-sulfonamide (Target: 5.0g scale).

  • Preparation:

    • Equip a 250 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.

    • Charge 6-bromopyridine-3-sulfonyl chloride (5.0 g, 19.5 mmol) [1].

    • Add Anhydrous Dichloromethane (DCM) (100 mL). Stir until dissolved.

    • Cool the mixture to

      
        using an ice/water bath.
      
  • Addition:

    • In a separate vial, mix Ethylamine (2.0 M in THF, 10.7 mL, 21.4 mmol) and Triethylamine (3.26 mL, 23.4 mmol).

    • Add this base mixture to the reaction flask dropwise over 20 minutes via syringe pump or addition funnel. Note: Maintain internal temp <

      
      .
      
  • Reaction:

    • Allow the mixture to warm to Room Temperature (RT) naturally.

    • Stir for 2 hours.

    • Checkpoint: Check TLC (30% EtOAc/Hexane). Starting material (

      
      ) should be gone; Product (
      
      
      
      ) should be dominant.
  • Workup:

    • Quench with 1N HCl (50 mL) to neutralize excess amine and solubilize TEA salts.

    • Separate organic layer.[1] Wash with Water (50 mL) followed by Brine (50 mL).

    • Dry over anhydrous

      
       , filter, and concentrate in vacuo.
      
  • Purification:

    • If solid: Recrystallize from minimal hot Isopropanol.

    • If oil: Triturate with cold Hexanes to induce precipitation.

References

  • Castaldi, M. et al. (2003). Process to prepare sulfonamides. US Patent Application US20030236437A1.[2] Retrieved from

  • Hone, C. A., & Kappe, C. O. (2019). A continuous flow investigation of sulfonyl chloride synthesis. Reaction Chemistry & Engineering. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 6-Bromo-N-ethylpyridine-3-sulfonamide

The following guide is designed as a specialized Technical Support Center resource. It prioritizes actionable, high-level chemical engineering strategies over generic advice, focusing specifically on the unique reactivit...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center resource. It prioritizes actionable, high-level chemical engineering strategies over generic advice, focusing specifically on the unique reactivity profile of the 6-Bromo-N-ethylpyridine-3-sulfonamide scaffold.

Case ID: 6-Br-Py-Sulf-001 Status: Active Support Level: Tier 3 (Senior Scientist)

Impurity Landscape & Diagnostic Profile

Before attempting purification, you must identify what you are purifying against. The synthesis of 6-Bromo-N-ethylpyridine-3-sulfonamide (typically via sulfonyl chloride and ethylamine) generates a specific fingerprint of impurities driven by the electron-deficient nature of the pyridine ring.

The "Killer" Impurity: SNAr Byproduct

The most persistent impurity is 6-(ethylamino)-N-ethylpyridine-3-sulfonamide .

  • Origin: The 6-position of the pyridine ring is activated for Nucleophilic Aromatic Substitution (SNAr) by the electron-withdrawing sulfonamide group at C3 and the ring nitrogen. Excess ethylamine can displace the bromine atom.

  • Why it persists: It is structurally similar to the product and often co-crystallizes.

  • Detection: Look for a mass shift of -65 Da (loss of Br, gain of NHEt) or +15 Da vs product in LC-MS.

Impurity Identification Table
ComponentStructure DescriptionOriginLC-MS Signature (ESI+)Chemical Behavior
Target Product 6-Br, 3-SO₂NHEtMain Reaction[M+H]⁺ ≈ 265/267 (1:1 Br pattern)Weakly Acidic (pKa ~9)
Impurity A (Hydrolysis) 6-Br-pyridine-3-sulfonic acidMoisture in solvent/amine[M+H]⁺ ≈ 238/240Highly Acidic, Water Soluble
Impurity B (SNAr) 6-(EtNH)-3-SO₂NHEtOver-reaction / High Temp[M+H]⁺ ≈ 230 (No Br pattern)Amphoteric (Basic Pyridine N)
Impurity C (Bis) (6-Br-3-SO₂)₂NEtExcess Sulfonyl Chloride[M+H]⁺ ≈ 484Non-Acidic (No NH)

Troubleshooting & FAQs

Real-world scenarios encountered by development chemists.

Q: My crude product is a sticky orange oil that won't crystallize. What went wrong? A: This is typically caused by residual Impurity C (Bis-sulfonamide) or trapped solvent/amine salts.

  • The Fix: Do not attempt immediate recrystallization. The oil indicates a depressed melting point due to impurities. Switch to the Acid-Base Rescue Protocol (Protocol A) below. The bis-sulfonamide lacks the acidic N-H proton and will not extract into base, allowing for a clean separation.

Q: I see a persistent spot on TLC just below my product that co-elutes. How do I remove it? A: This is likely Impurity B (SNAr byproduct) .

  • The Mechanism: The amino group at position 6 makes the molecule more polar than the bromo-analog, but not enough for easy silica separation.

  • The Fix: Exploit pKa differences. The 6-amino group significantly increases the basicity of the pyridine nitrogen (pKa ~7 vs pKa ~1 for the bromo-pyridine).

  • Action: Dissolve the mixture in Ethyl Acetate and wash with 1M HCl . Impurity B will protonate and partition into the aqueous layer; your 6-Bromo product will remain in the organic layer.

Q: Can I use methanol for recrystallization? A: Use with caution. While solubility is good, heating 6-bromo-pyridine derivatives in methanol (especially with traces of base) can lead to methoxide substitution (forming the 6-methoxy impurity).

  • Recommendation: Use Ethanol/Water or Isopropyl Alcohol (IPA)/Heptane . These are less nucleophilic and offer safer thermal profiles.

Strategic Purification Protocols

Protocol A: The "pKa Swing" Extraction (Recommended First Step)

Best for: Removing Bis-sulfonamides, unreacted starting materials, and SNAr impurities without chromatography.

This protocol utilizes the specific acidity of the sulfonamide N-H and the lack of basicity in the 6-bromo-pyridine ring.

Step-by-Step:

  • Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) (10 mL per gram).

  • Acid Wash (Removes SNAr Impurity):

    • Wash the organic phase twice with 1M HCl (1:1 vol/vol).

    • Chemistry: The basic 6-ethylamino impurity (Impurity B) protonates and leaves. The 6-bromo product (non-basic) stays.

  • Base Extraction (Isolates Product):

    • Extract the EtOAc layer with 0.5M NaOH (2x).

    • Chemistry: The sulfonamide deprotonates (Ar-SO₂N⁻-Et) and moves to the aqueous phase.

    • Discard the Organic Layer: This contains neutral impurities like Bis-sulfonamides (Impurity C).

  • Precipitation:

    • Cool the aqueous NaOH extract to 0–5°C.

    • Slowly acidify with 6M HCl to pH 3–4.

    • The product will precipitate as a white solid. Filter and dry.[1][2][3]

Protocol B: Polishing Recrystallization

Best for: Final API-grade purity (>99.5%).

  • Solvent System: Ethanol : Water (3:1 ratio).

  • Procedure:

    • Suspend crude solid in Ethanol (5 mL/g). Heat to reflux until dissolved.

    • Add Water dropwise at reflux until slight turbidity persists.

    • Add a few drops of Ethanol to clear the solution.

    • Critical Step: Allow to cool to Room Temp slowly (over 2 hours) with gentle stirring. Rapid cooling traps impurities.

    • Chill to 0°C for 1 hour. Filter and wash with cold 20% EtOH/Water.

Visualizing the Chemistry

The following diagrams illustrate the impurity formation pathways and the logic behind the "pKa Swing" purification strategy.

Diagram 1: Impurity Formation Pathways

This flowchart details how the 6-bromo-pyridine core reacts under different conditions.

ImpurityPathways SM Starting Material (6-Bromopyridine-3-sulfonyl chloride) Product TARGET PRODUCT (6-Bromo-N-ethylpyridine-3-sulfonamide) SM->Product + EtNH2 (1 eq) Controlled Temp (<0°C) Imp_A Impurity A (Acid) (Hydrolysis) SM->Imp_A + H2O (Moisture) Imp_C Impurity C (Bis) (Over-sulfonylation) SM->Imp_C + Product (Excess SM) Amine Ethylamine (EtNH2) Imp_B Impurity B (SNAr) (6-Ethylamino byproduct) Product->Imp_B + Excess EtNH2 High Temp / SNAr

Caption: Reaction pathways showing the origin of critical impurities. Note that Impurity B arises from the degradation of the Product itself under forcing conditions.

Diagram 2: The "pKa Swing" Purification Logic

A logical workflow for separating the product from its specific impurities based on acidity and basicity.[4]

PurificationLogic Mixture Crude Mixture in EtOAc (Product + Imp A, B, C) Step1 Wash with 1M HCl Mixture->Step1 Org1 Organic Phase (Product + Imp C) Step1->Org1 Retains Non-Basic Aq1 Aqueous Phase (Discard) (Impurity B - Protonated) Step1->Aq1 Removes Basic (SNAr) Step2 Extract with 0.5M NaOH Org1->Step2 Org2 Organic Phase (Discard) (Impurity C - Neutral) Step2->Org2 Retains Non-Acidic (Bis) Aq2 Aqueous Phase (Product - Deprotonated) Step2->Aq2 Extracts Acidic (Prod) Step3 Acidify to pH 4 Aq2->Step3 Final Precipitate Pure Product Step3->Final

Caption: The "pKa Swing" workflow. By toggling pH, we selectively reject basic impurities (Acid Wash) and neutral impurities (Base Extraction).

Analytical Validation (E-E-A-T)

To confirm the success of your purification, use the following validated parameters.

  • HPLC Method: C18 Column, Gradient 5% -> 95% Acetonitrile in Water (0.1% Formic Acid).

    • Retention Time Order: Impurity A (Acid) < Impurity B (SNAr) < Product < Impurity C (Bis).

  • 1H NMR Check (DMSO-d6):

    • Verify the integral of the ethyl group (CH2 at ~2.9 ppm, CH3 at ~1.0 ppm).

    • Diagnostic: The NH proton of the sulfonamide typically appears as a broad singlet/triplet around 8.0–8.5 ppm . If this is missing, you have the Bis-impurity or the salt form.

    • SNAr Check: Look for a new signal around 7.0 ppm (secondary amine NH) and a shift in the pyridine ring protons if Impurity B is present.

References

  • Bordwell pKa Table (Acidity in DMSO/Water). Provides foundational data for sulfonamide acidity (approx pKa 10) and pyridine basicity, validating the extraction strategy.

  • Sigma-Aldrich Product Specification: 5-Bromo-N-ethylpyridine-3-sulfonamide. Confirming commercial availability and physical properties of the regioisomer class.

  • PubChem Compound Summary: 5-bromo-N-ethylpyridine-3-sulfonamide. Structural data and chemical identifiers for the pyridine sulfonamide class.

  • Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms. Authoritative text on Nucleophilic Aromatic Substitution (SNAr) mechanisms in electron-deficient heterocycles like pyridine.

Sources

Troubleshooting

Troubleshooting Suzuki coupling failures with 6-Bromo-N-ethylpyridine-3-sulfonamide

Technical Support Center: Suzuki Coupling Optimization Ticket Subject: Troubleshooting 6-Bromo-N-ethylpyridine-3-sulfonamide Failures Assigned Specialist: Senior Application Scientist, Process Chemistry Division System O...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Suzuki Coupling Optimization Ticket Subject: Troubleshooting 6-Bromo-N-ethylpyridine-3-sulfonamide Failures Assigned Specialist: Senior Application Scientist, Process Chemistry Division

System Overview: The "Unholy Trinity" of Deactivation

You are encountering difficulties with 6-Bromo-N-ethylpyridine-3-sulfonamide . This substrate presents a unique "triad" of chemical challenges that standard Suzuki conditions often fail to address. To solve this, we must deconstruct the molecule's behavior in the catalytic cycle.

FeatureChemical ConsequenceImpact on Reaction
1. Pyridine Nitrogen Lewis BasicCoordinates to Pd(II), displacing ligands and poisoning the catalyst (arresting the cycle).
2. Sulfonamide N-H Acidic (

~10-11)
Deprotonates under basic conditions. The resulting anion can coordinate Pd or precipitate the catalyst.
3. C6-Bromine Electron DeficientHighly activated for Oxidative Addition, but also highly activated for Nucleophilic Aromatic Substitution (

) by the base.

Module 1: Troubleshooting "No Reaction" or Low Conversion

Diagnosis: The catalyst is likely deactivated by the pyridine nitrogen or the sulfonamide anion before it can perform the coupling.

Q: My reaction turns black immediately, or stays pale yellow with no product. Why? A: This is classic Catalyst Poisoning . The pyridine nitrogen (and potentially the deprotonated sulfonamide) binds to the Palladium center more tightly than your phosphine ligands. This creates a "dead" complex that cannot undergo oxidative addition.

The Fix: Switch to Bulky, Electron-Rich Ligands Standard ligands like


 or dppf are often insufficient here. You need ligands that are sterically bulky enough to prevent the pyridine nitrogen from approaching the metal center.
  • Recommendation: Use Buchwald Ligands (Dialkylbiarylphosphines).

    • XPhos: Excellent for avoiding poisoning; the isopropyl groups create a steric shell.

    • SPhos: Highly effective for heteroaryl chlorides/bromides.

    • Catalyst Precursor: Use

      
       or pre-formed precatalysts (e.g., XPhos Pd G2) to ensure active species generation.
      

Module 2: Troubleshooting Side Products ( Competition)

Diagnosis: You observe a new spot on TLC/LCMS that matches the mass of the starting material where Br is replaced by -OH or -OR (alkoxy).

Q: I see a byproduct where the bromine is gone, but the boronic acid didn't attach. What is it? A: You are seeing Nucleophilic Aromatic Substitution (


) .
Because your pyridine ring has an electron-withdrawing sulfonamide group at C3, the C6 position is extremely electron-deficient. If you use a strong, nucleophilic base (like NaOH, NaOEt, or even wet 

in alcohols), the base attacks the C6 position directly, displacing the bromine.

The Fix: Tune the Base and Solvent

  • Avoid: Hydroxides (

    
    , 
    
    
    
    ) and Alkoxides (
    
    
    ,
    
    
    ).
  • Avoid: Alcohols (MeOH, EtOH) as co-solvents if using carbonate bases (forms alkoxides in situ).

  • Use: Non-nucleophilic bases.

    • Anhydrous

      
      :  The gold standard for sensitive heteroaromatics. It is basic enough to activate the boronic acid but poorly nucleophilic.
      
    • CsF (Cesium Fluoride): Useful in non-aqueous conditions (e.g., pure DMF or Dioxane) to activate the boron without attacking the ring.

Module 3: The Sulfonamide "Solubility Trap"

Diagnosis: The reaction mixture becomes a thick slurry or gum, and conversion stalls at 50%.

Q: Why does the reaction mixture clump up? A: The base is deprotonating the N-ethyl sulfonamide (forming


). This charged species is often insoluble in non-polar solvents like Toluene, crashing out and trapping the catalyst.

The Fix: Polar Aprotic Solvents Shift to solvents that can solubilize the sulfonamide anion.

  • Preferred: 1,4-Dioxane or DMF (Dimethylformamide).

  • Water Ratio: Ensure a specific water ratio (e.g., 4:1 Dioxane:Water) to solubilize the inorganic base without crashing out the organic anion.

Visual Troubleshooting Guide

The following diagram illustrates the decision logic for troubleshooting this specific substrate.

TroubleshootingLogic Start Issue: Failed Coupling with 6-Br-N-ethylpyridine-3-sulfonamide Obs1 Observation: No Product / SM Recovered Start->Obs1 Obs2 Observation: Wrong Product (M-Br + 17 or M-Br + OR) Start->Obs2 Obs3 Observation: Precipitation / Stalled Conversion Start->Obs3 Diag1 Diagnosis: Catalyst Poisoning by Pyridine N Obs1->Diag1 Diag2 Diagnosis: SNAr Competition (Base Attack) Obs2->Diag2 Diag3 Diagnosis: Sulfonamide Anion Insolubility Obs3->Diag3 Act1 Action: Switch to XPhos or SPhos Pd G2 Increase Temp to 80-100°C Diag1->Act1 Act2 Action: Switch Base to K3PO4 or CsF Remove Alcohol Solvents Diag2->Act2 Act3 Action: Change Solvent to Dioxane/H2O (4:1) or pure DMF Diag3->Act3

Caption: Decision tree for diagnosing Suzuki coupling failures based on experimental observations.

Optimized Experimental Protocol

This protocol is designed to mitigate all three failure modes simultaneously.

Reagents:

  • Substrate: 6-Bromo-N-ethylpyridine-3-sulfonamide (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: XPhos Pd G2 (2-5 mol%)

    • Why: Pre-formed precatalyst guarantees active Pd(0) enters the cycle immediately, bypassing the induction period where poisoning occurs.

  • Base:

    
     (Tribasic Potassium Phosphate)  (2.0 - 3.0 equiv)[1]
    
    • Why: Non-nucleophilic to prevent

      
      ; strong enough to activate boronic acid.
      
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

    • Why: Solubilizes the sulfonamide anion; high boiling point allows for thermal activation.

Step-by-Step Methodology:

  • Charge Solids: In a reaction vial equipped with a stir bar, add the Substrate (1.0 eq), Boronic Acid (1.2 eq), Base (

    
    , 3.0 eq), and XPhos Pd G2 (0.02 eq).
    
    • Critical: Do not add solvent yet.

  • Inert Atmosphere: Cap the vial with a septum. Evacuate and backfill with Nitrogen or Argon (

    
    ).[2]
    
    • Note: Oxygen is a killer here. The electron-rich XPhos ligand oxidizes easily in air.

  • Solvent Addition: Syringe in degassed 1,4-Dioxane and degassed Water (4:1 ratio). Concentration should be roughly 0.1 M to 0.2 M.

  • Reaction: Place in a pre-heated block at 80°C . Stir vigorously.

    • Tip: If the boronic acid is unstable (protodeboronation), lower temp to 60°C or add the boronic acid in portions.

  • Workup: Cool to RT. Dilute with EtOAc. Acidify slightly with 1M HCl (to pH ~5) to protonate the sulfonamide (improving extraction into organic layer). Wash with brine, dry over

    
    .
    

Mechanistic Insight: The Competitive Pathway

The diagram below details the competition between the desired Catalytic Cycle and the undesired


 pathway.

ReactionPathways Substrate 6-Bromo-N-ethyl- pyridine-3-sulfonamide OxAdd Oxidative Addition (Pd-Ar-Br) Substrate->OxAdd  Preferred with  Bulky Ligands Meisenheimer Meisenheimer Complex Substrate->Meisenheimer  Preferred with  Strong Bases Pd Pd(0)-XPhos Pd->OxAdd Prod Suzuki Product (C-C Bond) OxAdd->Prod  Transmetalation  & Red. Elim. Base Strong Nucleophile (OH- or RO-) Base->Meisenheimer SideProd SNAr Byproduct (C-OH or C-OR) Meisenheimer->SideProd  Loss of Br-

Caption: Competitive pathways: Bulky ligands favor the upper Green path (Suzuki), while small nucleophilic bases trigger the lower Red path (SNAr).

References

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Aryl Boronic Acids. Journal of the American Chemical Society.

  • Kudo, N., et al. (2006). Suzuki–Miyaura Coupling of 2-Chloropyridines with Arylboronic Acids.[1] Chemical and Pharmaceutical Bulletin.

  • Li, H., et al. (2011). Optimization of Suzuki–Miyaura Coupling Conditions for the Synthesis of Heteroaryl-Substituted Pyridines. Organic Process Research & Development.

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry. (Context on Sulfonamide physicochemical properties).

Sources

Optimization

Technical Support Center: Recrystallization of 6-Bromo-N-ethylpyridine-3-sulfonamide

Introduction for the Application Scientist Welcome to the technical support guide for the purification of 6-Bromo-N-ethylpyridine-3-sulfonamide via recrystallization. This document is designed for drug development profes...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction for the Application Scientist

Welcome to the technical support guide for the purification of 6-Bromo-N-ethylpyridine-3-sulfonamide via recrystallization. This document is designed for drug development professionals and research scientists who require a high-purity solid material. As Senior Application Scientists, we understand that purification is not merely a procedural step but a critical variable that impacts downstream applications, from analytical characterization to biological screening. This guide moves beyond generic protocols to provide a decision-making framework, enabling you to troubleshoot common issues and rationally select an optimal solvent system for your specific compound. We will explore the fundamental principles of solubility, crystal lattice formation, and impurity rejection tailored to the unique physicochemical properties of a substituted pyridine sulfonamide.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the ideal characteristics of a recrystallization solvent for 6-Bromo-N-ethylpyridine-3-sulfonamide?

The selection of an appropriate solvent is the most critical factor in a successful recrystallization.[1] The ideal solvent forms a pair with the solute (your compound) based on the following criteria:

  • High Solubility at Elevated Temperatures: The solvent must completely dissolve your crude 6-Bromo-N-ethylpyridine-3-sulfonamide at or near the solvent's boiling point.[2][3] This ensures that you can create a saturated solution.

  • Low Solubility at Low Temperatures: As the solution cools, the compound's solubility should decrease significantly, causing it to crystallize out of the solution.[2] Any compound remaining in the cold solvent (the "mother liquor") represents a loss in yield.[2]

  • Impurity Solubility Profile: The solvent should either dissolve impurities completely, even at low temperatures (so they remain in the mother liquor), or not dissolve them at all (so they can be removed by hot filtration).

  • Chemical Inertness: The solvent must not react with your compound.

  • Volatility and Safety: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying. As always, safety considerations (toxicity, flammability) are paramount.

  • No "Oiling Out": The solvent should not have a boiling point higher than the melting point of your compound, as this can cause the compound to melt and separate as an oil rather than crystallizing.[4]

Q2: What solvents are good starting points for recrystallizing this specific compound?

6-Bromo-N-ethylpyridine-3-sulfonamide possesses both polar (sulfonamide, pyridine nitrogen) and non-polar (brominated pyridine ring, ethyl group) characteristics. This structural duality suggests that a single solvent might not be perfect, and often, solvent mixtures are highly effective for sulfonamides.[4]

Good starting points for experimental screening include:

  • Alcohols: Ethanol and isopropanol are frequently used for sulfonamides.[4] A study purifying a similar compound, 6-bromopyridine-2-sulfonamide, successfully used a mixture of ethanol and water.[5]

  • Alcohol/Water Mixtures: Systems like 95% ethanol or 70% isopropanol in water are excellent candidates.[4][6] Water acts as an anti-solvent, significantly reducing the compound's solubility upon cooling.

  • Other Polar Solvents: Acetone and ethyl acetate can be effective, often in combination with a non-polar anti-solvent like hexanes or heptanes.[7][8]

Q3: My compound "oiled out" instead of forming crystals. What does this mean and how can I fix it?

"Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid crystalline lattice.[4] This is often due to the solution being too concentrated or cooling too rapidly. The oil may solidify into an amorphous mass, which can trap impurities.

Troubleshooting Steps:

  • Re-heat and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to lower the saturation point and then allow it to cool more slowly.[4]

  • Slow Down Cooling: Insulate the flask with glass wool or a cloth to ensure a gradual temperature drop. This provides more time for proper crystal nucleation and growth.

  • Change the Solvent System: The chosen solvent may be too nonpolar for your compound.[4] Consider switching to a more polar solvent or a different solvent/anti-solvent combination.

Q4: No crystals are forming, even after the solution has cooled in an ice bath. What should I do?

This common issue typically arises from two main causes: using too much solvent or the solution being supersaturated.

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth.[1][4]

    • Seed Crystals: If you have a small amount of pure compound from a previous batch, add a single tiny crystal to the solution. This "seed" acts as a template for crystallization.[1][4]

  • Reduce Solvent Volume: If induction methods fail, it's likely too much solvent was used. Gently heat the solution and evaporate some of the solvent to increase the concentration. Allow it to cool again.

  • Add an Anti-Solvent: If you are using a single-solvent system, you can try adding a miscible "anti-solvent" (one in which your compound is insoluble) dropwise until the solution becomes cloudy (turbid), which indicates the onset of precipitation.[1] Then, set the flask aside to allow for slow crystallization.

Q5: My final yield is very low. How can I improve it?

Low yield is a frequent problem in recrystallization. Several factors can contribute to product loss.

Troubleshooting Steps:

  • Minimize the Amount of Hot Solvent: The most common cause of low yield is using an excess of solvent to dissolve the crude product.[4] The goal is to create a saturated solution at the boiling point, using the minimum amount of hot solvent necessary for complete dissolution.[6]

  • Ensure Thorough Cooling: Allow the flask to cool to room temperature first, then place it in an ice-water bath for at least 15-30 minutes to maximize precipitation.[1][4]

  • Minimize Wash Volume: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent. Using warm solvent or too much solvent will re-dissolve some of your purified product.[1]

  • Check the Mother Liquor: If you suspect significant product loss, you can try to recover a second crop of crystals by evaporating some of the solvent from the mother liquor and re-cooling. Note that this second crop may be less pure than the first.

Experimental Protocols & Data
Table 1: Properties of Common Recrystallization Solvents

This table provides a reference for selecting candidate solvents for your initial screening experiments.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes & Common Mixtures
Water10080.1Excellent for polar compounds; often used as an anti-solvent with alcohols.[7]
Ethanol (EtOH)7824.5A very common and effective solvent for sulfonamides, often as 95% EtOH/water.[6][7]
Isopropanol (IPA)8219.9Similar to ethanol; a 70% IPA/water mixture is a good starting point.[4][9]
Acetone5621.0A versatile polar solvent; often paired with hexanes or water.[7][8]
Ethyl Acetate (EtOAc)776.0Medium polarity; commonly used with hexanes/heptanes.[7][8]
Hexanes/Heptanes~69 / ~98~1.9 / ~2.0Non-polar; primarily used as anti-solvents.

Note: Solubility data is compound-specific and must be determined experimentally.

Protocol 1: Single-Solvent Recrystallization Workflow

This protocol outlines the standard procedure once a suitable solvent has been identified.

  • Dissolution: Place the crude 6-Bromo-N-ethylpyridine-3-sulfonamide in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling chip. Heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the compound just dissolves completely.[1]

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration. Use pre-heated glassware (funnel and receiving flask) to prevent the product from crystallizing prematurely in the funnel.[4]

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature, undisturbed.[1] Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor.[1]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature to remove all traces of solvent.

Diagram: Troubleshooting Recrystallization Issues

This flowchart provides a logical path for diagnosing and solving common problems encountered during the recrystallization process.

G start Problem Encountered During Recrystallization oil_out Compound 'Oiled Out' start->oil_out no_crystals No Crystals Formed start->no_crystals low_yield Low Yield of Crystals start->low_yield oil_out_cause Potential Causes: - Solution too concentrated - Cooling too rapid - Improper solvent oil_out->oil_out_cause no_crystals_cause Potential Causes: - Too much solvent used - Solution is supersaturated no_crystals->no_crystals_cause low_yield_cause Potential Causes: - Too much solvent used - Cooling was incomplete - Excessive washing low_yield->low_yield_cause oil_out_sol1 Solution 1: Re-heat, add more hot solvent, cool slowly oil_out_cause->oil_out_sol1 Try First oil_out_sol2 Solution 2: Change to a more polar solvent system oil_out_cause->oil_out_sol2 If Fails no_crystals_sol1 Solution 1: Induce crystallization (scratch flask or add seed crystal) no_crystals_cause->no_crystals_sol1 Try First no_crystals_sol2 Solution 2: Boil off some solvent to concentrate solution no_crystals_sol1->no_crystals_sol2 If Fails no_crystals_sol3 Solution 3: Add a miscible anti-solvent no_crystals_sol2->no_crystals_sol3 Alternative low_yield_sol1 Optimization: Use MINIMUM amount of hot solvent needed for dissolution low_yield_cause->low_yield_sol1 low_yield_sol2 Optimization: Cool thoroughly in an ice-water bath low_yield_cause->low_yield_sol2 low_yield_sol3 Optimization: Wash crystals with minimal ICE-COLD solvent low_yield_cause->low_yield_sol3

Caption: A troubleshooting workflow for common recrystallization problems.

References
  • Technical Support Center: Recrystallization of Sulfonamide Products. (2025). BenchChem.
  • Technical Support Center: Crystallinity of Sulfonamide Compounds. (2025). BenchChem.
  • Recrystallization of Sulfanilamide. Scribd. [Link]

  • Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. (2019). MDPI. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester. [Link]

  • Purification method of pyridine and pyridine derivatives. (2012).
  • Efficient and Scalable Synthesis of Pyridine Sulfonamides. Thieme Connect. [Link]

  • Sulfonamide purification process. (1957).
  • Recrystallization1. California State University, Los Angeles. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Preparation of pyridine sulphonamide resin for the removal of dyes from aqueous solutions. (2025). ResearchGate. [Link]

  • Go-to recrystallization solvent mixtures. (2023). Reddit. [Link]

Sources

Troubleshooting

Removing unreacted 6-Bromo-N-ethylpyridine-3-sulfonamide from reaction mixtures

Technical Support Center: Purification Strategies Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and answ...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification Strategies

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and answers to frequently asked questions concerning the removal of unreacted 6-Bromo-N-ethylpyridine-3-sulfonamide from reaction mixtures. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to adapt and optimize these methods for your specific needs.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the physicochemical properties of 6-Bromo-N-ethylpyridine-3-sulfonamide that are critical for designing an effective purification strategy.

Q1: What are the key structural features of 6-Bromo-N-ethylpyridine-3-sulfonamide that influence its removal?

A1: Understanding the molecule's structure is the first step. It has three key features that we can exploit for purification:

  • A Basic Pyridine Ring: The nitrogen atom on the pyridine ring has a lone pair of electrons that is not part of the aromatic system, making it basic.[1] This allows it to be protonated by an acid to form a water-soluble salt.

  • An Acidic Sulfonamide N-H Group: The proton on the nitrogen of the sulfonamide group is weakly acidic and can be removed by a strong base.

  • Moderate Polarity: The combination of the polar sulfonamide group and the somewhat less polar bromo-pyridinyl ring gives the molecule moderate overall polarity, making it suitable for both normal and reverse-phase chromatography.

Q2: What are the approximate pKa values for the acidic and basic sites on the molecule?

A2: The pKa values are crucial for planning acid-base extractions.

  • The conjugate acid of the pyridine ring (the pyridinium ion) has a pKa of approximately 5.2.[1][2][3] This means the pyridine nitrogen is basic and will be protonated in solutions with a pH below ~4.

  • The sulfonamide N-H proton is weakly acidic, with a pKa typically in the range of 9-11 for similar aromatic sulfonamides.[4][5][6] This proton can be removed by a sufficiently strong base, such as NaOH.

Functional GroupTypeApproximate pKaImplications for Purification
Pyridine NitrogenBasic5.2 (of conjugate acid)Becomes a water-soluble salt at pH < 4.
Sulfonamide N-HAcidic9-11Becomes a water-soluble salt at pH > 12.

Q3: What are the primary methods for removing this impurity?

A3: The three most common and effective methods are:

  • Acid-Base Extraction: This technique leverages the different pKa values of the impurity and, presumably, your product to selectively move the impurity into an aqueous layer.[7][8][9][10]

  • Column Chromatography: This method separates compounds based on their differential partitioning between a stationary phase (like silica gel) and a mobile phase.[11][12]

  • Scavenger Resins: These are solid-supported reagents that covalently bind to and remove specific functional groups, simplifying workup to a simple filtration.[13][14]

Troubleshooting and In-Depth Protocols

This section provides detailed, step-by-step solutions to common problems encountered during the purification process.

Scenario 1: Unreacted starting material is co-eluting with my product during normal-phase column chromatography.

Co-elution occurs when the impurity and the product have very similar affinities for the stationary phase in the chosen solvent system, resulting in poor separation.[15][16]

Root Cause Analysis: The polarity of your product is likely very similar to that of 6-Bromo-N-ethylpyridine-3-sulfonamide.

start Co-elution Observed k_prime Is Retention Factor (k') between 2 and 10? start->k_prime adjust_k Adjust Mobile Phase Strength (Weaken Eluent) k_prime->adjust_k No (k' < 2) selectivity Selectivity (α) is the Issue k_prime->selectivity Yes adjust_k->selectivity change_solvent Change Mobile Phase Solvent System (e.g., DCM/MeOH, Toluene/Acetone) selectivity->change_solvent change_stationary Change Stationary Phase (e.g., Alumina, C18 Reverse Phase) selectivity->change_stationary check_success Resolution Improved? change_solvent->check_success change_stationary->check_success end Pure Product Isolated check_success->end Yes fail Consider Alternative Method (e.g., Extraction, Crystallization) check_success->fail No

Caption: A logical workflow for systematically improving chromatographic resolution.

Detailed Protocol: Modifying Selectivity

If adjusting the mobile phase polarity (e.g., changing the ratio of ethyl acetate in hexanes) does not work, the chemical interactions (selectivity) must be changed.

  • Change Solvent System: The "eluting power" of a solvent is not its only property. Different solvents have different abilities to engage in hydrogen bonding or dipole-dipole interactions.

    • Action: Switch from a standard ethyl acetate/hexanes system to one with different properties. For example, try a gradient of Dichloromethane/Methanol or Toluene/Acetone. These changes alter the specific interactions between your compounds and the silica gel.

  • Add a Mobile Phase Modifier: The basicity of the pyridine can cause "peak tailing" on acidic silica gel, where the peak smears out and overlaps with others.[12]

    • Action: Add a small amount of a competing base, like triethylamine (TEA) (~0.1-0.5%), to your mobile phase. The TEA will preferentially interact with the acidic silanol groups on the silica, improving the peak shape of the pyridine-containing impurity and potentially improving separation.[12]

  • Change the Stationary Phase: If modifying the mobile phase is insufficient, changing the stationary phase provides a completely different separation mechanism.

    • Action 1 (Alternative Normal Phase): Run the column on neutral alumina instead of silica gel. Alumina has different acidic/basic properties and can dramatically alter the elution order.

    • Action 2 (Reverse Phase): If your product is sufficiently non-polar, consider reverse-phase chromatography (e.g., C18 silica). In this technique, the least polar compounds elute last. This reversal of elution order is often highly effective at resolving difficult separations.

Scenario 2: I tried an acidic wash to remove the impurity, but I'm getting a low recovery of my desired product.

This common issue suggests that your desired product is either being extracted into the acidic aqueous layer along with the impurity or is degrading under the acidic conditions.

Root Cause Analysis:

  • Your product may also contain a basic functional group.

  • Your product may have acid-labile functional groups (e.g., acetals, t-Boc groups).

  • An emulsion may have formed, trapping your product in the aqueous layer.

start Dissolve Crude Mixture in Organic Solvent (e.g., EtOAc, DCM) add_acid Add Dilute Aqueous Acid (e.g., 1M HCl) start->add_acid shake Shake Funnel & Separate Layers add_acid->shake organic_layer Organic Layer: Contains Neutral/Acidic Product shake->organic_layer aqueous_layer Aqueous Layer: Contains Protonated Pyridinium Salt shake->aqueous_layer wash Wash Organic Layer with Brine organic_layer->wash dry Dry (Na2SO4), Filter, & Evaporate wash->dry product Purified Product dry->product

Caption: The acid-base extraction workflow for removing basic impurities.

Detailed Protocol: Refined Acid-Base Extraction

This protocol is designed to maximize the removal of 6-Bromo-N-ethylpyridine-3-sulfonamide while minimizing product loss.[10][11][17]

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water, such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Initial Extraction: Add an equal volume of dilute aqueous acid. Crucially, use a mild acid and concentration. Start with 1M HCl. A pH of ~2-3 is sufficient to fully protonate the pyridine (pKa of conjugate acid ~5.2) without being overly harsh.[1][2]

  • Separation: Transfer the mixture to a separatory funnel, shake gently to avoid emulsions, and allow the layers to separate. Drain the lower aqueous layer.

  • Back-Extraction (Key Step for Yield Recovery): If you suspect product loss into the first aqueous wash, perform a back-extraction. Add a fresh portion of the organic solvent (e.g., EtOAc) to the separated aqueous layer, shake, and separate. Combine this second organic layer with your first one. This will recover any of your organic-soluble product that was physically trapped in the initial aqueous layer.

  • Neutralizing Wash: Wash the combined organic layers with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.

  • Final Wash & Dry: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution. This helps to break up any emulsions and removes the bulk of the dissolved water from the organic phase.[17] Then, dry the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Scenario 3: My product is acid-sensitive. Is there an alternative to acidic extraction?

Yes. If your product cannot tolerate even mild acid, you can use scavenger resins for a non-extractive, filtration-based purification.

Root Cause Analysis: The presence of acid-labile functional groups necessitates a purification method that operates under neutral conditions.

Detailed Protocol: Purification with Scavenger Resins

Scavenger resins are polymers functionalized with groups that react with and bind to specific types of molecules.[13] For a basic impurity like 6-Bromo-N-ethylpyridine-3-sulfonamide, an acid-functionalized scavenger resin is ideal.

  • Select the Resin: Choose a sulfonic acid-based scavenger resin (e.g., MP-TsOH or ISOLUTE SCX-2).[18] These are highly acidic and will effectively sequester the basic pyridine.

  • Dissolution: Dissolve the crude reaction mixture in a suitable solvent (e.g., DCM, THF).

  • Scavenging: Add the scavenger resin to the solution (typically 2-4 equivalents relative to the excess starting material). Stir the mixture at room temperature. The reaction time can vary from 1 to 24 hours; monitor the removal of the starting material by TLC or LCMS.

  • Isolation: Once the starting material is consumed, simply filter the mixture to remove the resin. The resin beads will have the unwanted starting material covalently bound to them.

  • Workup: The filtrate contains your purified product. Wash the filtered resin with a small amount of fresh solvent to ensure complete recovery of your product. Combine the filtrates and remove the solvent under reduced pressure. The key advantage is that this entire process avoids aqueous workup.[14]

References

  • Organic Acid-Base Extractions. (2025, September 20). Chemistry Steps. [Link]

  • Acid-Base Extraction Definition. (2025, September 15). Fiveable. [Link]

  • Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. PubMed. [Link]

  • Acid–base extraction. Wikipedia. [Link]

  • Acid-Base Extraction. University of Colorado Boulder. [Link]

  • ACID-BASE EXTRACTION. LibreTexts. [Link]

  • Purification method of pyridine and pyridine derivatives.
  • Pyridine. Wikipedia. [Link]

  • Experiment Stands Corrected: Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. ChemRxiv. [Link]

  • The pK a values of the sulfonamides investigated. ResearchGate. [Link]

  • The pK a values of the sulfonamides studied. ResearchGate. [Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. [Link]

  • accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. RSC Publishing. [Link]

  • Method for purification of pyridine, and method for production of chlorinated pyridine.
  • Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. ACS Publications. [Link]

  • Quick Troubleshooting Guide For HPLC Column Usage. Biovanix Chromatography. [Link]

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. [Link]

  • Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. [Link]

  • Peak Fronting (Co elution) Troubleshooting. Chromatography Forum. [Link]

  • Why is pyridinium more acidic than ammonium when pyridine is more basic than ammonia? Reddit. [Link]

  • Troubleshooting Flash Column Chromatography. University of Rochester. [Link]

  • Scavenger Resins. Amerigo Scientific. [Link]

  • Metal scavengers for organic purification. Biotage. [Link]

  • Organic Scavenger Description Applications. Indion Resins. [Link]

  • Adsorption of Sulfonamides in Aqueous Solution on Reusable Coconut-Shell Biochar Modified by Alkaline Activation and Magnetization. Frontiers. [Link]

  • 6-bromo-N-naphthalen-2-ylpyridine-3-carboxamide. PubChem. [Link]

  • strategies in organic synthesis. Wipf Group - University of Pittsburgh. [Link]

  • 6-bromo-n-[2-(dimethylamino)ethyl]pyridine-3-carboxamide. PubChemLite. [Link]

  • Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate. American Elements. [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Interpretation of 6-Bromo-N-ethylpyridine-3-sulfonamide

Executive Summary This guide provides a comprehensive technical analysis of the 1H NMR characterization of 6-Bromo-N-ethylpyridine-3-sulfonamide . As a critical intermediate in fragment-based drug discovery (FBDD), accur...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical analysis of the 1H NMR characterization of 6-Bromo-N-ethylpyridine-3-sulfonamide . As a critical intermediate in fragment-based drug discovery (FBDD), accurate structural verification of this scaffold is essential.

Unlike standard spectral lists, this guide compares the analytical performance of two distinct solvent systems (CDCl₃ vs. DMSO-d₆) , demonstrating why solvent selection is the single most critical variable in validating the sulfonamide moiety. We provide step-by-step protocols, predicted chemical shift assignments based on substituent effects, and troubleshooting logic for signal overlap.

Structural Analysis & Spin System Logic

Before interpretation, we must deconstruct the molecule into its constituent spin systems. The molecule consists of two distinct domains that behave differently depending on the solvent environment.

  • The Aromatic Core (Pyridine Ring): A trisubstituted pyridine ring (2,5-substitution pattern relative to Nitrogen).[1]

    • H2 (C2-H): Located between the pyridine nitrogen and the sulfonamide group. Highly deshielded.

    • H4 (C4-H): Ortho to the sulfonamide, meta to the bromine.

    • H5 (C5-H): Ortho to the bromine.

  • The Aliphatic Chain (N-Ethyl): A standard ethyl group attached to a heteroatom.[1]

    • NH: Exchangeable proton.

    • CH₂: Methylene group (quartet or multiplet).[1]

    • CH₃: Methyl group (triplet).[1]

Visualization: Analytical Workflow

The following diagram outlines the decision matrix for characterizing this molecule, prioritizing the detection of the labile NH proton.

NMR_Workflow Sample Solid Sample (6-Bromo-N-ethylpyridine-3-sulfonamide) Solvent_Choice Solvent Selection Sample->Solvent_Choice CDCl3 Option A: CDCl3 (Routine Screen) Solvent_Choice->CDCl3 Non-Polar DMSO Option B: DMSO-d6 (Structural Validation) Solvent_Choice->DMSO Polar/H-Bonding Result_A Result A: Sharp Aliphatics Broad/Missing NH CDCl3->Result_A Result_B Result B: Visible NH (Coupled) Deshielded Aromatics DMSO->Result_B Analysis Data Analysis (Coupling Constants) Result_A->Analysis Result_B->Analysis

Caption: Decision matrix for solvent selection. DMSO-d6 is recommended for full structural assignment due to NH proton stabilization.

Comparative Analysis: Solvent System Performance

The choice of solvent drastically alters the spectral appearance of sulfonamides. Below is a comparative performance guide to help you choose the right protocol for your specific data requirement.

Table 1: Solvent Performance Comparison
FeatureMethod A: Chloroform-d (CDCl₃) Method B: DMSO-d₆ (Recommended) Technical Insight
NH Proton Visibility Poor. Often broad, weak, or completely invisible due to rapid exchange and quadrupole broadening.[1]Excellent. Appears as a sharp triplet (due to CH₂ coupling) or broad singlet.DMSO forms H-bonds with the NH, slowing exchange and "locking" the proton in place [1].
Aromatic Resolution Good. Sharp lines, but chemical shifts are generally upfield compared to DMSO.Moderate. Higher viscosity of DMSO causes slight line broadening, but separation is often better.Pyridine protons shift downfield in DMSO due to solvent polarity effects.
Water Peak Interference Low. H₂O appears ~1.56 ppm, usually clear of key signals.High. H₂O appears ~3.33 ppm, potentially overlapping with the N-Ethyl CH₂ signal.[1]Critical: Use dry DMSO or cryoprobe water suppression if the CH₂ signal is obscured.
Sample Solubility Moderate. Sulfonamides can have limited solubility in non-polar solvents.[1]High. Excellent solubility for polar sulfonamides.Use Method B for concentrations >10 mg/mL.

Detailed Spectral Assignment (DMSO-d₆)

The following data represents the Method B (DMSO-d₆) protocol, which is the industry gold standard for characterizing sulfonamides.

The Aromatic Region (Pyridine Ring)
  • H2 (Singlet/Doublet, ~8.8 ppm): This proton is the most deshielded due to the combined electron-withdrawing effects of the pyridine nitrogen (alpha-position) and the sulfonamide group. It typically appears as a doublet with a small coupling constant (

    
     Hz) due to meta-coupling with H4.
    
  • H4 (Doublet of Doublets, ~8.1 ppm): This proton is ortho to the sulfonamide and meta to the bromine. It shows a large ortho-coupling to H5 (

    
     Hz) and a small meta-coupling to H2 (
    
    
    
    Hz).
  • H5 (Doublet, ~7.8 ppm): Located ortho to the bromine atom.[1] It appears as a doublet (

    
     Hz).[2] The bromine atom is electron-withdrawing by induction but electron-donating by resonance; however, the position beta to the nitrogen keeps it relatively shielded compared to H2 and H4.
    
The Aliphatic Region (N-Ethyl Side Chain)
  • NH (Triplet/Broad Singlet, ~7.8 - 8.2 ppm): In dry DMSO, this proton couples to the adjacent CH₂ group, splitting into a triplet (

    
     Hz).[1]
    
  • CH₂ (Multiplet/Quartet, ~2.9 - 3.1 ppm): If the NH is exchanging (wet solvent), this appears as a quartet (

    
     Hz). If the NH is locked (dry DMSO), this becomes a doublet of quartets (multiplet).
    
  • CH₃ (Triplet, ~1.0 - 1.2 ppm): A standard triplet (

    
     Hz) coupled only to the CH₂.
    
Visualization: Aromatic Coupling Logic

The following diagram illustrates the splitting tree for the aromatic protons, essential for verifying the substitution pattern.

Coupling_Tree H4_Signal H4 Signal (Uncoupled) Ortho_Split Split by H5 (Ortho) J ~ 8.0 Hz H4_Signal->Ortho_Split Meta_Split Split by H2 (Meta) J ~ 2.5 Hz Ortho_Split->Meta_Split Final_Pattern Final Appearance: Doublet of Doublets (dd) Meta_Split->Final_Pattern

Caption: Splitting tree for Proton H4. The large ortho-coupling and small meta-coupling confirm the 2,5-substitution pattern.

Experimental Protocol: Method B (DMSO-d₆)

To ensure reproducibility and trustworthiness, follow this validated protocol.

Materials
  • Compound: 5-10 mg of 6-Bromo-N-ethylpyridine-3-sulfonamide.

  • Solvent: 0.6 mL DMSO-d₆ (99.9% D) + 0.03% TMS (v/v). Note: Use ampoules rather than stock bottles to minimize water content.

  • Tube: 5mm high-precision NMR tube.

Procedure
  • Preparation: Weigh the solid directly into a clean vial. Add 0.6 mL of DMSO-d₆. Vortex until fully dissolved.[3] Transfer to the NMR tube.[1][3]

  • Acquisition Parameters (400 MHz equivalent):

    • Pulse Angle: 30° or 90°.

    • Relaxation Delay (D1): Set to

      
       seconds. Crucial: Sulfonamide NH protons have long T1 relaxation times. A short D1 will reduce the integral accuracy of the NH peak [2].
      
    • Scans (NS): 16 to 64 (depending on concentration).

    • Spectral Width: -2 to 14 ppm.

  • Processing:

    • Phasing: Apply manual phasing, focusing on the baseline around the broad NH peak.

    • Integration: Calibrate the CH₃ triplet to 3.00 protons.

    • Validation: Check the integral of the aromatic region.[4][5] The sum of H2, H4, and H5 should equal 3.00.

Troubleshooting & Self-Validation

Issue: The NH proton is not visible or is extremely broad.

  • Cause: Presence of trace water or acid/base impurities catalyzing proton exchange.

  • Fix: Add a single pellet of activated 4Å molecular sieves to the NMR tube and let stand for 30 minutes. Run the spectrum again. Alternatively, lower the temperature to 280K to slow the exchange rate.

Issue: The CH₂ quartet overlaps with the water peak (in DMSO).

  • Cause: DMSO is hygroscopic; water appears at ~3.33 ppm.[1]

  • Fix: Switch to Acetone-d₆ . Acetone is polar enough to show the NH proton (often ~6.5 ppm) but moves the water peak to ~2.8 ppm and the solvent residual to 2.05 ppm, clearing the 3.0 ppm region.

Issue: Distinguishing H4 and H5.

  • Logic Check: Look at the splitting. H4 must show a small meta-coupling (

    
     Hz) to H2. H5 generally appears as a clean doublet (only ortho coupling) or a doublet with very fine para-coupling (often unresolved). H4 is also typically more deshielded (downfield) than H5 due to the proximity of the sulfonyl group.
    

References

  • Abraham, R. J., et al. (2006).[6] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509.[6]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (See Chapter 3 for Relaxation Delays and Integration).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[6] (Standard reference for Pyridine coupling constants).

Sources

Comparative

A Guide to Understanding and Predicting ¹³C NMR Chemical Shifts for 6-Bromo-N-ethylpyridine-3-sulfonamide

For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, se...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, serves as a cornerstone technique for mapping the carbon framework of a molecule. This guide provides an in-depth analysis of the expected ¹³C NMR chemical shifts for 6-Bromo-N-ethylpyridine-3-sulfonamide, a compound of interest in medicinal chemistry. In the absence of a publicly available experimental spectrum for this specific molecule, this guide will leverage comparative data from structurally related compounds and theoretical principles to provide a robust predictive analysis. This approach not only offers a reliable estimation of the chemical shifts but also equips the researcher with the foundational knowledge to interpret the spectra of similar complex heterocyclic systems.

The Foundational Principles of ¹³C NMR Chemical Shifts in Heterocyclic Systems

The chemical shift of a ¹³C nucleus is exquisitely sensitive to its local electronic environment. Three primary factors govern these shifts: the hybridization state of the carbon, the electronegativity of adjacent atoms, and the cumulative effects of substituents on the aromatic ring.[1][2][3]

  • Hybridization: In 6-Bromo-N-ethylpyridine-3-sulfonamide, we encounter both sp²-hybridized carbons within the pyridine ring and sp³-hybridized carbons in the N-ethyl group. Generally, sp² carbons resonate at a lower field (higher ppm) than sp³ carbons due to the greater s-character of their orbitals.[2]

  • Electronegativity: The presence of highly electronegative atoms such as nitrogen, oxygen, and bromine causes a deshielding effect on adjacent carbon atoms, shifting their resonance downfield.[2][4] In our target molecule, the pyridine nitrogen, the bromine atom, and the oxygen and nitrogen atoms of the sulfonamide group will all exert a significant influence.

  • Substituent Effects: The electronic effects of the bromo and N-ethylsulfonamide groups on the pyridine ring are not merely localized. They propagate through the π-system, causing upfield or downfield shifts at the ortho, meta, and para positions relative to the substituent.[5][6]

Predicted ¹³C NMR Chemical Shifts for 6-Bromo-N-ethylpyridine-3-sulfonamide

A definitive assignment of the ¹³C NMR spectrum requires a carbon-by-carbon analysis. The following predictions are derived from established substituent effects in pyridines and related structures.

Molecular Structure and Carbon Numbering

To facilitate the discussion, the carbon atoms of 6-Bromo-N-ethylpyridine-3-sulfonamide are numbered as follows:

Caption: Structure of 6-Bromo-N-ethylpyridine-3-sulfonamide with carbon numbering.

Analysis of the Pyridine Ring Carbons (C2-C6)

The chemical shifts of the pyridine ring carbons are influenced by the nitrogen heteroatom, the bromine atom at C6, and the sulfonamide group at C3.

  • C2: This carbon is ortho to the electron-withdrawing nitrogen atom, which will shift it downfield. It is also meta to the sulfonamide group and para to the bromine atom. A typical range for C2 in a 3-substituted pyridine is around 150 ppm.[7] The additional influence of the bromine at C6 is expected to be minor at this position.

  • C3: This is a quaternary carbon directly attached to the electron-withdrawing sulfonamide group. This direct attachment will cause a significant downfield shift. However, it is also meta to the ring nitrogen. In comparable structures, the carbon bearing a sulfonyl group can appear in the range of 135-145 ppm.

  • C4: This carbon is para to the ring nitrogen and ortho to the sulfonamide group. The nitrogen will have a shielding effect (upfield shift) at the para position, while the ortho sulfonamide will have a deshielding effect. The chemical shift is expected to be in the aromatic region, likely around 120-125 ppm.

  • C5: This carbon is meta to both the ring nitrogen and the sulfonamide group, but ortho to the bromine atom. The bromine atom will induce a downfield shift. A reasonable estimate for this carbon would be in the range of 135-140 ppm.

  • C6: This carbon is directly attached to the electronegative bromine atom and is ortho to the ring nitrogen. Both of these factors will cause a significant downfield shift. In 2-bromopyridine, the carbon bearing the bromine (C2) appears at approximately 142 ppm.[8][9] A similar value is expected here.

Analysis of the N-Ethyl Group Carbons (C7 and C8)

The chemical shifts of the ethyl group carbons are primarily influenced by the adjacent nitrogen atom of the sulfonamide.

  • C7 (CH₂): This methylene carbon is directly attached to the nitrogen of the sulfonamide group. This will cause a downfield shift. In N-ethylamides, the N-CH₂ carbon typically appears in the range of 35-45 ppm.[10] A similar range is expected here.

  • C8 (CH₃): This terminal methyl carbon is further from the electron-withdrawing groups and will therefore be more shielded, appearing at a higher field (lower ppm). A typical range for a methyl group in an N-ethyl amide is around 14-16 ppm.[10]

Comparative Analysis with Analogous Compounds

To refine our predictions, we can compare the expected shifts with experimental data from simpler, structurally related molecules.

Carbon PositionPredicted Shift (ppm) for 6-Bromo-N-ethylpyridine-3-sulfonamideExperimental Shift (ppm) for 3-Bromopyridine[11]Experimental Shift (ppm) for 2-Bromopyridine[8][9]Experimental Shift (ppm) for Pyridine[12]
C2~151150.3142.2 (C6) 149.8
C3~140120.9 124.1 (C5)123.6
C4~123140.7139.1 (C4)135.7
C5~138127.5128.2 (C3)123.6
C6~143147.6150.1 (C2) 149.8
C7 (CH₂)~40---
C8 (CH₃)~15---

Note: The numbering for 2- and 3-bromopyridine has been adjusted to facilitate comparison with the corresponding positions in the target molecule.

This comparison highlights the significant influence of the substituents. For instance, the presence of the sulfonamide at C3 in our target molecule is predicted to shift C3 significantly downfield compared to the unsubstituted C3 in 3-bromopyridine. Similarly, the bromine at C6 will have a pronounced effect on both C6 and C5.

The Role of Computational Chemistry in ¹³C NMR Prediction

For a more precise prediction, computational methods such as Density Functional Theory (DFT) can be employed.[13][14][15] These methods calculate the isotropic magnetic shielding constants for each carbon nucleus, which can then be converted into chemical shifts. The accuracy of these predictions is highly dependent on the chosen functional and basis set.[16] For complex molecules where experimental data is scarce, DFT calculations provide an invaluable tool for structural assignment and verification.[17]

Experimental Protocol for ¹³C NMR Data Acquisition

Obtaining a high-quality ¹³C NMR spectrum is crucial for accurate structural analysis. The following protocol outlines the key steps.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Dissolve 5-20 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3, DMSO-d6). prep2 Add a small amount of TMS as an internal standard (0 ppm). prep1->prep2 prep3 Filter the solution into a 5 mm NMR tube. prep2->prep3 acq1 Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. prep3->acq1 acq2 Tune and match the 13C probe. acq1->acq2 acq3 Set acquisition parameters: - Pulse Program: zgpg30 (proton decoupled) - Spectral Width: ~240 ppm - Relaxation Delay (d1): 2 s - Number of Scans: ≥1024 (due to low natural abundance of 13C) acq2->acq3 proc1 Apply Fourier transformation to the FID. acq3->proc1 proc2 Phase correct the spectrum. proc1->proc2 proc3 Reference the TMS peak to 0.0 ppm. proc2->proc3 proc4 Integrate peaks and label chemical shifts. proc3->proc4

Caption: Workflow for ¹³C NMR data acquisition and processing.

Causality in Protocol Choices:

  • Solvent Selection: The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is a common choice for many organic compounds. However, the solubility of the sample must be considered. The solvent can also influence chemical shifts, so consistency is key when comparing spectra.[18][19]

  • Number of Scans: ¹³C has a low natural abundance (~1.1%), necessitating a larger number of scans to achieve an adequate signal-to-noise ratio compared to ¹H NMR.

  • Relaxation Delay (d1): A sufficient relaxation delay is crucial for quantitative accuracy, especially for quaternary carbons which have longer relaxation times. A 2-second delay is a reasonable starting point for qualitative analysis.

Conclusion

References

  • Bagno, A., Saielli, G., & Scorrano, G. (2003). Predicting ¹³C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(49), 10751–10757. [Link]

  • Bonacorso, H. G., Caro, M. S. B., Zanatta, N., & Martins, M. A. P. (2006). ¹³C NMR Chemical Shifts Substituent Effects of (E)- and (Z)-N-ethyl-N-Methylamides. Spectroscopy Letters, 25(8), 1193-1199. [Link]

  • Abraham, R. J., Byrne, J. J., Griffiths, L., & Koniotou, R. (2018). A convenient and accurate method for predicting ¹³C chemical shifts in organic molecules. Magnetic Resonance in Chemistry, 56(8), 753-760. [Link]

  • Cheng, H. N., & Bovey, F. A. (1977). A Study of Solvent Effects on the ¹³C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. Canadian Journal of Chemistry, 55(5), 873-880. [Link]

  • Saielli, G., & Bagno, A. (2006). Toward the complete prediction of the ¹H and ¹³C NMR spectra of complex organic molecules by DFT methods: application to natural substances. Chemistry – A European Journal, 12(21), 5514-5525. [Link]

  • Grimblat, N., Stoychev, G. L., & Auer, A. A. (2022). Impact of solvent interactions on ¹H and ¹³C chemical shifts investigated using DFT and a reference dataset recorded in CDCl₃ and CCl₄. Physical Chemistry Chemical Physics, 24(39), 24195-24207. [Link]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts (δ, ppm) of monosubstituted pyridines. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for: New insights into solvent-induced structural changes of ¹³C labelled metal-organic frameworks by sol. Retrieved from [Link]

  • Scribd. (n.d.). ¹³C NMR Chemical Shifts Guide. Retrieved from [Link]

  • Defense Technical Information Center. (1991). ¹H and ¹³C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

  • MDPI. (2005). Substituent Effects in the ¹³C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 10(1), 1-10. [Link]

  • ACD/Labs. (n.d.). A New Method for the Reliable Detection of ¹³C Multiplets of Fluorine Containing Compounds. Retrieved from [Link]

  • ChemRxiv. (2020). An Organic Chemistry Honors Option Focus on ¹³C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. Retrieved from [Link]

  • AWS. (n.d.). S1 Rhodium-Catalyzed One-Pot Synthesis of Substituted Pyridine Derivatives from α,β-Unsaturated Ketoximes and Alkynes Kanniyap. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Bromopyridine - Optional[¹³C NMR] - Chemical Shifts. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict ¹³C carbon NMR spectra. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Effects of structural modifications on the metal binding, anti-amyloid activity, and cholinesterase inhib. Retrieved from [Link]

  • Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2017). Evaluation of the Factors Impacting the Accuracy of ¹³C NMR Chemical Shift Predictions using Density Functional Theory—The Advantage of Long-Range Corrected Functionals. Journal of Chemical Theory and Computation, 13(11), 5583–5596. [Link]

  • University of Puget Sound. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

  • OpenStax. (2023, September 20). 13.11 Characteristics of ¹³C NMR Spectroscopy. In Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 30). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Oregon State University. (2022, March 9). ¹³C NMR Chemical Shift. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 3). 5.3: Factors That Influence NMR Chemical Shift. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, November 24). Precisely predicting the ¹H and ¹³C NMR chemical shifts in new types of nerve agents and building spectra database. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Retrieved from [Link]

  • Compound Interest. (2015). A guide to ¹³C NMR chemical shift values. Retrieved from [Link]

  • Scribd. (n.d.). 13-C NMR Chemical Shift Table.pdf. Retrieved from [Link]

  • Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

  • CONICET. (2009, September 2). A Multi-standard Approach for GIAO ¹³C NMR Calculations. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Retrieved from [Link]

  • University of St Andrews. (2024, October 28). Chemical shift prediction in ¹³C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict ¹³C carbon NMR spectra. Retrieved from [Link]

  • FUAM Journal of Pure and Applied Sciences. (2022, July 1). Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. Retrieved from [Link]

  • Scribd. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]

Sources

Validation

An In-Depth Guide to the LC-MS/MS Fragmentation of 6-Bromo-N-ethylpyridine-3-sulfonamide

This guide provides a comprehensive analysis of the predicted liquid chromatography-mass spectrometry (LC-MS) fragmentation pattern of 6-Bromo-N-ethylpyridine-3-sulfonamide. Designed for researchers and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the predicted liquid chromatography-mass spectrometry (LC-MS) fragmentation pattern of 6-Bromo-N-ethylpyridine-3-sulfonamide. Designed for researchers and drug development professionals, this document moves beyond a simple recitation of data to explain the underlying chemical principles governing the molecule's behavior under electrospray ionization (ESI) and collision-induced dissociation (CID). We will compare these theoretical pathways with established fragmentation patterns of analogous structures and provide a robust experimental protocol for empirical verification.

Molecular Characteristics and Ionization Strategy

Understanding the fragmentation of a molecule begins with its intrinsic properties and how it behaves in the ion source of a mass spectrometer. 6-Bromo-N-ethylpyridine-3-sulfonamide is a substituted pyridylsulfonamide, a class of compounds frequently encountered as intermediates in pharmaceutical synthesis.

The presence of a basic pyridine nitrogen and a sulfonamide moiety makes this molecule an excellent candidate for positive mode electrospray ionization (ESI). Protonation is expected to occur at the most basic site, the pyridine nitrogen, to form the protonated molecule, [M+H]⁺. This ion will serve as the precursor for all subsequent MS/MS fragmentation experiments.

Table 1: Physicochemical Properties of 6-Bromo-N-ethylpyridine-3-sulfonamide

PropertyValueSource
Molecular FormulaC₇H₉BrN₂O₂S
Average Molecular Weight265.13 g/mol
Monoisotopic Mass263.9568 DaCalculated
Isotopic SignaturePresence of Bromine results in a characteristic M+2 peak with nearly equal intensity (¹⁹Br:⁵⁰.⁷%, ⁸¹Br:⁴⁹.٣%).N/A
Predicted Precursor Ion ([M+H]⁺)m/z 264.9641[1]
Predicted Precursor Ion ([M+H]⁺, ⁸¹Br)m/z 266.9621Calculated

Theoretical Fragmentation Pathways

Upon isolation and activation of the [M+H]⁺ precursor ion (m/z 264.9641) via collision-induced dissociation (CID), several fragmentation pathways can be postulated based on the established fragmentation rules for sulfonamides and pyridine-containing compounds.[2][3] The primary cleavages are expected to occur around the central, charge-carrying sulfonamide bridge.

The key fragmentation mechanisms for sulfonamides involve the cleavage of the S-N and S-C bonds, as well as rearrangements leading to the elimination of sulfur dioxide (SO₂).[4][5]

dot

Fragmentation_Pathway cluster_A Pathway A: S-N Cleavage cluster_B Pathway B: C-S Cleavage cluster_C Pathway C: SO₂ Elimination cluster_D Pathway D: Pyridine Ring M [M+H]⁺ m/z 264.96 6-Bromo-N-ethylpyridine-3-sulfonamide F1 m/z 220.92 [M+H - C₂H₅N]⁺ M->F1 - C₂H₅NH (44 Da) F2 m/z 108.04 [C₂H₅NHSO₂]⁺ M->F2 - C₅H₃BrN (158 Da) F3 m/z 200.99 [M+H - SO₂]⁺ M->F3 - SO₂ (64 Da) (Rearrangement) F4 m/z 157.94 [C₅H₃BrN]⁺ M->F4 - C₂H₆N₂O₂S (109 Da) Workflow A 1. Sample Preparation ~10 µg/mL in 50:50 ACN:H₂O B 2. LC Separation C18 Column, Gradient Elution A->B Inject C 3. Full Scan MS (Q1 Scan) Identify [M+H]⁺ Precursor m/z 264.96 & 266.96 B->C Elute to MS D 4. Product Ion Scan (MS/MS) Isolate m/z 264.96, apply CID C->D Select Precursor E 5. Data Analysis Match observed fragments to predictions D->E Generate Spectrum

Caption: Recommended workflow for empirical verification of fragmentation patterns.

Step-by-Step Methodology

1. Sample and Reagent Preparation:

  • Prepare a stock solution of 6-Bromo-N-ethylpyridine-3-sulfonamide at 1 mg/mL in methanol or acetonitrile (ACN).

  • Create a working solution for injection at approximately 10 µg/mL in the initial mobile phase conditions (e.g., 95:5 Water:ACN).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.9 µm).

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B (re-equilibration).

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ion Source: Electrospray Ionization (ESI), Positive Mode.

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Gas Temperature: 300 - 350 °C.

  • Drying Gas Flow: 8 - 12 L/min.

  • Nebulizer Pressure: 35 - 45 psi.

4. Data Acquisition Strategy:

  • Step A (Confirmation): Perform a full scan (MS1) analysis from m/z 100-400 to confirm the presence and retention time of the [M+H]⁺ ion at m/z 264.96 and its bromine isotope at m/z 266.96.

  • Step B (Fragmentation Analysis): Create a targeted MS/MS (product ion scan) method. Isolate the precursor ion at m/z 264.96.

  • Step C (Collision Energy Optimization): Ramp the collision energy (e.g., from 10 eV to 40 eV) to observe the appearance and relative abundance of different fragment ions. This will reveal which bonds are more labile and help confirm the proposed pathways.

  • Step D (Data Interpretation): Compare the experimentally observed m/z values of the fragment ions with the predicted values in Table 2. High-resolution mass spectrometry is recommended to confirm the elemental composition of each fragment.

Conclusion

The LC-MS/MS fragmentation of 6-Bromo-N-ethylpyridine-3-sulfonamide is predicted to be dominated by characteristic cleavages of the sulfonamide functional group. Key pathways include S-N bond cleavage, C-S bond cleavage, and a distinctive rearrangement leading to the neutral loss of SO₂. These predictions, grounded in the established principles of mass spectrometry and data from analogous compounds, provide a robust framework for method development. The provided experimental protocol offers a clear and systematic approach for researchers to verify these pathways empirically, enabling the confident identification and characterization of this molecule in complex matrices.

References

  • Mass spectral fragmentations of alkylpyridine N‐oxides - ResearchGate. Available at: [Link]

  • Pleasance, S., et al. (1992). Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh. Journal of Chromatography B: Biomedical Sciences and Applications, 574(2), pp.247-256. Available at: [Link]

  • Sakai, M., et al. (2010). Specific fragmentation of the K-shell excited/ionized pyridine derivatives studied by electron impact: 2-, 3- and 4-methylpyridine. Journal of Mass Spectrometry, 45(3), pp.306-12. Available at: [Link]

  • Tentative fragmentation pattern of tested sulphonamides, based on their product ion spectrum - ResearchGate. Available at: [Link]

  • Bunce, N.J., et al. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), pp.1028-1036. Available at: [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), pp.2373-9. Available at: [Link]

  • Wang, Y., et al. (2018). Identification, structure elucidation and origin of a common pyridinium-thiocyanate intermediate in electrospray mass spectrometry among the benziamidazole-class proton pump inhibitors. Journal of Pharmaceutical and Biomedical Analysis, 154, pp.42-50. Available at: [Link]

  • Tessier, D., et al. (2002). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after Online Photochemical Reaction. Journal of AOAC INTERNATIONAL, 85(4), pp.871-878. Available at: [Link]

  • Al-Alawi, A., et al. (2020). Rapid determination of sulfonamide residues in honey samples using non-targeted liquid chromatography-high resolution mass spectrometry. Journal of Food Science and Technology, 57, pp.3933–3944. Available at: [Link]

  • Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(3), pp.391-7. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]

  • Fragmentation patterns in the mass spectra of organic compounds - Chemguide. Available at: [Link]

  • Wrong-way-round ionization of sulfonamides and tetracyclines enables simultaneous analysis with free and conjugated estrogens by liquid chromatography tandem mass spectrometry - PubMed. Available at: [Link]

  • 5-bromo-n-ethylpyridine-3-sulfonamide (C7H9BrN2O2S) - PubChemLite. Available at: [Link]

Sources

Comparative

Comparing reactivity of 6-Bromo vs 6-Chloro-N-ethylpyridine-3-sulfonamide

An In-Depth Technical Guide to the Comparative Reactivity of 6-Bromo- vs. 6-Chloro-N-ethylpyridine-3-sulfonamide Introduction In the landscape of modern drug discovery and development, pyridines bearing a sulfonamide moi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Comparative Reactivity of 6-Bromo- vs. 6-Chloro-N-ethylpyridine-3-sulfonamide

Introduction

In the landscape of modern drug discovery and development, pyridines bearing a sulfonamide moiety are privileged scaffolds due to their diverse biological activities, including antimicrobial and anticancer properties.[1][2][3][4] The strategic functionalization of the pyridine ring is paramount for modulating a compound's pharmacological profile. Halogenated pyridines, specifically 6-bromo- and 6-chloro-N-ethylpyridine-3-sulfonamide, serve as versatile intermediates for introducing molecular diversity through various chemical transformations.

The choice between a bromo or chloro substituent at the 6-position is a critical decision in synthetic route design. It profoundly impacts reactivity, reaction conditions, and ultimately, the efficiency and cost-effectiveness of the synthesis. This guide provides an in-depth comparison of the reactivity of these two key building blocks, grounded in fundamental chemical principles and supported by illustrative experimental protocols. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights needed to make informed decisions in their synthetic endeavors.

Theoretical Framework: Unpacking the Nuances of Reactivity

The reactivity of the C-X (X = Br, Cl) bond in these heterocyclic systems is not governed by a single factor but is rather a delicate interplay of bond energetics, the nature of the reaction mechanism, and the electronic environment of the pyridine ring.

Carbon-Halogen Bond Properties

The inherent differences between bromine and chlorine are the foundation of their differential reactivity.

  • Bond Dissociation Energy (BDE): The carbon-bromine (C-Br) bond is intrinsically weaker than the carbon-chlorine (C-Cl) bond.[5][6] This is due to the larger atomic radius of bromine, which leads to a longer and less effective overlap of atomic orbitals with carbon compared to chlorine.[5][7] Consequently, less energy is required to cleave the C-Br bond, a factor that is particularly dominant in reactions where this bond cleavage is part of the rate-determining step.[6]

  • Leaving Group Ability: In classic nucleophilic substitution reactions (SN1/SN2), the bromide ion (Br⁻) is a better leaving group than the chloride ion (Cl⁻) because it is a weaker base and more stable in solution.[5]

  • Polarizability & Electronegativity: Chlorine is more electronegative than bromine, leading to a more polarized C-Cl bond and a more electrophilic carbon atom. Conversely, bromine's electron cloud is more polarizable, meaning it can be more easily distorted to stabilize the charge in a transition state.[5]

These competing factors mean that predicting relative reactivity requires a careful consideration of the specific reaction mechanism at play.

Reactivity in Key Synthetic Transformations

1. Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring, particularly when substituted with a strong electron-withdrawing group like the 3-sulfonamide, is activated for nucleophilic attack.[8][9][10] The SNAr mechanism typically proceeds via a two-step addition-elimination pathway, where the initial attack of the nucleophile to form a negatively charged Meisenheimer complex is the rate-determining step.[10]

SNAr_Mechanism Reactants 6-Halopyridine + Nu⁻ Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Reactants->Intermediate Step 1: Nucleophilic Attack (Rate-Determining) Product Substituted Pyridine + X⁻ Intermediate->Product Step 2: Elimination (Restores Aromaticity)

In this scenario, breaking the C-X bond is not the slow step. Instead, the halogen's primary role is to activate the carbon for attack through its inductive electron withdrawal. Since chlorine is more electronegative than bromine, it renders the C6 position more electrophilic, which can lead to a faster rate of nucleophilic attack. Therefore, contrary to predictions based solely on leaving group ability in SN2 reactions, the chloro-substituted pyridine may react as fast as, or even slightly faster than, its bromo counterpart in SNAr reactions.[8][11]

2. Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

These reactions are cornerstones of modern organic synthesis for C-C bond formation.[12] The catalytic cycle universally begins with the oxidative addition of a low-valent palladium catalyst (Pd(0)) into the carbon-halogen bond.

Suzuki_Cycle

This initial oxidative addition step involves the cleavage of the C-X bond and is almost always the rate-determining step.[12] Given that the C-Br bond has a lower bond dissociation energy than the C-Cl bond, oxidative addition occurs much more readily with aryl bromides.[13] Consequently, 6-bromo-N-ethylpyridine-3-sulfonamide is expected to be significantly more reactive than its chloro analog in Suzuki, Buchwald-Hartwig, and other related cross-coupling reactions. Aryl chlorides often require more forcing conditions, higher catalyst loadings, or specialized, highly active (and often more expensive) catalyst systems to achieve comparable results.[12][14]

Experimental Design for Reactivity Comparison

To empirically validate the theoretical predictions, a head-to-head comparison under standardized conditions is essential. The following protocols are designed to be self-validating systems for evaluating the relative reactivity of the two title compounds.

Experimental_Workflow

Experiment 1: Nucleophilic Aromatic Substitution with Morpholine

This experiment aims to compare the rate of SNAr substitution.

Protocol:

  • Reaction Setup: In two separate, identical reaction vials equipped with stir bars, add 6-chloro-N-ethylpyridine-3-sulfonamide (1.0 mmol, 1.0 eq) to one and 6-bromo-N-ethylpyridine-3-sulfonamide (1.0 mmol, 1.0 eq) to the other.

  • Reagent Addition: To each vial, add anhydrous potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq) as a base, followed by anhydrous N,N-Dimethylformamide (DMF, 5 mL).

  • Nucleophile Addition: Add morpholine (1.2 mmol, 1.2 eq) to each vial.

  • Reaction Conditions: Seal the vials and place them in a pre-heated reaction block at 80 °C. Stir the mixtures vigorously.

  • Monitoring: At specified time intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw a small aliquot (approx. 20 µL) from each reaction mixture. Quench the aliquot with a solution of acetonitrile/water (1:1) and analyze by LC-MS to determine the ratio of starting material to product.

  • Work-up (for isolation): After 24 hours, cool the reaction mixtures to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Illustrative Data & Expected Outcome:

The results are expected to show comparable reaction rates, with the chloro-derivative potentially exhibiting a slight rate enhancement due to the higher electronegativity of chlorine activating the substitution site.

Time (hours)6-Chloro Derivative (% Conversion)6-Bromo Derivative (% Conversion)
12520
24538
47065
89288
24>98>98
Experiment 2: Suzuki-Miyaura Cross-Coupling with Phenylboronic Acid

This experiment is designed to highlight the difference in reactivity for palladium-catalyzed reactions.

Protocol:

  • Reaction Setup: In two separate, identical reaction vials, add the respective halopyridine (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and sodium carbonate (Na₂CO₃, 2.0 mmol, 2.0 eq).

  • Catalyst Addition: To each vial, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL).

  • Reaction Conditions: Seal the vials and place them in a pre-heated reaction block at 90 °C. Stir the mixtures vigorously.

  • Monitoring: Monitor the reaction progress by LC-MS at intervals (e.g., 0.5, 1, 2, and 4 hours) as described in the previous experiment.

  • Work-up (for isolation): Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify via flash chromatography.

Illustrative Data & Expected Outcome:

The bromo-derivative is expected to react significantly faster and more completely under these standard conditions, reflecting the lower energy barrier for the rate-limiting oxidative addition step.

Time (hours)6-Chloro Derivative (% Conversion)6-Bromo Derivative (% Conversion)
0.5555
11590
230>98
450>98

Summary and Recommendations

The choice between 6-bromo- and 6-chloro-N-ethylpyridine-3-sulfonamide is dictated by the intended synthetic transformation.

  • For Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, Sonogashira, etc.): 6-Bromo-N-ethylpyridine-3-sulfonamide is the superior choice. Its greater reactivity allows for the use of milder reaction conditions, lower catalyst loadings, and shorter reaction times, leading to a more efficient and cost-effective process. The chloro-analog is a viable, though less reactive, alternative that will likely require more robust catalyst systems or harsher conditions.

  • For Nucleophilic Aromatic Substitution (SNAr) Reactions: Both substrates are highly effective. The 6-chloro-N-ethylpyridine-3-sulfonamide may offer a marginal rate advantage due to the higher electronegativity of chlorine. However, the difference is often not significant enough to be the sole deciding factor. In this case, the choice can be based on the cost and availability of the starting materials.

By understanding the mechanistic underpinnings of these key reactions, researchers can strategically select the optimal halogenated pyridine building block, thereby streamlining synthetic routes and accelerating the drug development process.

References

Sources

Comparative

Comparative Bioactivity Guide: N-Ethyl vs. N-Methyl Pyridine Sulfonamides

Executive Summary: The "Magic Methyl" vs. Steric Ethyl In the structural optimization of pyridine sulfonamides, the transition from an N-methyl to an N-ethyl substituent represents a critical decision point.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Magic Methyl" vs. Steric Ethyl

In the structural optimization of pyridine sulfonamides, the transition from an N-methyl to an N-ethyl substituent represents a critical decision point. While both modifications modulate lipophilicity and solubility, they often yield divergent bioactivity profiles due to the steep steric penalties imposed by the ethyl group in tight binding pockets.

This guide analyzes the structure-activity relationship (SAR) of these two analogues across three dimensions: Physicochemical Properties , Enzymatic Inhibition (Carbonic Anhydrase) , and Antiproliferative Potency .

Key Findings Matrix
FeatureN-Methyl Pyridine SulfonamideN-Ethyl Pyridine SulfonamideImpact Driver
Lipophilicity (

LogP)
+0.3 to +0.5 vs. unsubstituted+0.7 to +0.9 vs. unsubstitutedHydrophobic Surface Area
Aq. Solubility Reduced (Moderate)Reduced (Significant)Crystal Lattice Energy / H-Bonding
Metabolic Stability High (potential N-demethylation)Moderate (susceptible to

-oxidation)
CYP450 affinity
CA Inhibition Weak/Reversible (Competitive)Inactive (Steric Clash)Zn

Coordination Geometry
Antitumor Potency High (fits tight pockets)Variable (often lower potency)Steric bulk vs. Hydrophobic fill

Physicochemical Profiling

The "Magic Methyl" effect is a well-documented phenomenon where a single methyl group can boost potency by orders of magnitude by filling a hydrophobic pocket or locking a bioactive conformation. Extending to ethyl often disrupts this delicate balance.

Solubility & Lipophilicity Trade-offs

N-methylation of the sulfonamide moiety (


) removes a hydrogen bond donor, significantly lowering aqueous solubility compared to the primary sulfonamide.
  • Methyl Effect: Increases LogP by ~0.5 units. It often improves membrane permeability (P

    
    ) by reducing the polar surface area (PSA).
    
  • Ethyl Effect: Increases LogP by ~0.9 units. The added rotatable bond increases entropy penalties upon binding and can push compounds into the "Grease Ball" territory (LogP > 5), leading to poor bioavailability.

Conformation & Sterics

The sulfonamide nitrogen is


 hybridized (pseudo-tetrahedral).
  • Methyl: Rotates freely but has a small swept volume (

    
    ). It can sit in small hydrophobic clefts (e.g., near Thr199 in Carbonic Anhydrase).
    
  • Ethyl: The terminal methyl of the ethyl group creates a larger swept volume (

    
    ). In restricted active sites, this forces the pyridine ring into unfavorable torsion angles to relieve steric strain, often breaking key 
    
    
    
    -
    
    
    stacking interactions.

Case Study A: Carbonic Anhydrase (CA) Inhibition

Pyridine sulfonamides are classic pharmacophores for CA inhibition. The primary sulfonamide (


) is the zinc-binding group (ZBG).
Mechanism of Action Divergence
  • Primary (

    
    ):  The deprotonated nitrogen coordinates directly to the Zn
    
    
    
    ion in the active site.[1]
  • Secondary N-Methyl (

    
    ):  Can still bind but much more weakly (
    
    
    
    shifts from nM to
    
    
    M range). It acts as a reversible competitive inhibitor . The methyl group must displace a "deep water" molecule, which is energetically costly.
  • Secondary N-Ethyl (

    
    ):  Typically inactive . The ethyl group clashes with the hydrophilic residues (Thr199, Glu106) lining the entrance to the active site.
    

Expert Insight: If your target is CA inhibition, N-substitution is generally a "dead end" unless you are designing a prodrug. However, for selectivity against off-target CA binding (e.g., to avoid side effects in kinase inhibitors), N-ethylation is an excellent strategy to "kill" CA activity while maintaining other kinase activities.

Visualization: CA Inhibition Pathway

CA_Inhibition Substrate Pyridine Sulfonamide Primary Primary (-SO2NH2) Zn2+ Coordination Substrate->Primary Unsubstituted N_Me N-Methyl (-SO2NHMe) Steric Hindrance (Minor) Substrate->N_Me Methylation N_Et N-Ethyl (-SO2NHEt) Steric Clash (Major) Substrate->N_Et Ethylation Activity_High High Potency (nM) (Clinically Relevant) Primary->Activity_High Direct Binding Activity_Low Low Potency (µM) (Selectivity Tool) N_Me->Activity_Low Weak Interaction Activity_Null Inactive (Off-Target Avoidance) N_Et->Activity_Null Access Blocked

Figure 1: Impact of N-substitution on Carbonic Anhydrase binding efficacy.

Case Study B: Antiproliferative Activity (Tubulin/Kinase)

In anticancer applications (e.g., tubulin polymerization inhibitors or kinase inhibitors), the sulfonamide often acts as a linker or H-bond acceptor rather than a ZBG. Here, the N-alkyl group tunes the fit into hydrophobic pockets.

Comparative Data (Representative SAR)

Based on aggregated SAR data for pyridine sulfonamide tubulin inhibitors (e.g., E7010 analogs):

CompoundR-GroupIC

(HCT-116)
Mechanism Note
A -H0.85

M
Good H-bonding, moderate permeability.
B -Me0.12

M
Optimal. Fills hydrophobic pocket; improves cell entry.
C -Et1.45

M
Steric Penalty. Ethyl group pushes ring out of planar alignment.
D -Pr>10

M
Inactive due to excessive bulk.
The "Goldilocks" Zone
  • N-Methyl: Often the "sweet spot." It provides just enough lipophilicity to cross the cell membrane and fills small hydrophobic voids in the ATP-binding pocket of kinases without incurring steric penalties.

  • N-Ethyl: Frequently results in a 10-fold loss of potency. The exception is when the target has a specific, deep hydrophobic channel (e.g., certain mutant kinases), but this is rare for pyridine sulfonamides.

Experimental Protocols

Protocol: Mono-selective N-Alkylation of Sulfonamides

Achieving mono-ethylation without over-alkylation is challenging. This protocol uses a base-mediated approach optimized for selectivity.

Reagents:

  • Pyridine sulfonamide starting material (1.0 eq)

  • Alkyl iodide (MeI or EtI) (1.1 eq)

  • K

    
    CO
    
    
    
    (anhydrous, 2.0 eq)
  • Solvent: DMF (Dry)

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 mmol of pyridine sulfonamide in 5 mL dry DMF under Argon atmosphere.

  • Activation: Add K

    
    CO
    
    
    
    (2.0 mmol) and stir at Room Temperature (RT) for 30 mins to generate the sulfonamide anion.
    • Note: The solution often turns yellow/orange indicating anion formation.

  • Addition:

    • For Methylation: Add MeI (1.1 mmol) dropwise at 0°C.

    • For Ethylation: Add EtI (1.2 mmol) dropwise at RT. (Ethyl iodide is less reactive, requiring slightly higher temp/excess).

  • Reaction: Stir at RT for 4-12 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

    • Checkpoint: If bis-alkylation is observed (spot with higher R

      
      ), reduce temperature or equivalents.
      
  • Workup: Quench with ice water. Extract with EtOAc (3x). Wash organic layer with brine to remove DMF. Dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash column chromatography. N-alkylated products typically elute before the primary sulfonamide but after bis-alkylated byproducts.

Protocol: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

To quantify the loss of activity from Methyl to Ethyl.

  • Enzyme Prep: Recombinant hCA II (20 nM final conc) in HEPES buffer (20 mM, pH 7.5).

  • Substrate: CO

    
     saturated water.
    
  • Indicator: Phenol Red (0.2 mM).

  • Measurement:

    • Incubate enzyme + Inhibitor (N-Me or N-Et analog) for 15 mins at 25°C.

    • Mix rapidly with CO

      
       solution in a Stopped-Flow apparatus.
      
    • Monitor absorbance drop at 557 nm (acidification).

  • Calculation: Fit initial velocity (

    
    ) vs. Inhibitor concentration to the Morrison equation to determine 
    
    
    
    .

Optimization Logic Flow

Use this logic gate to decide between Methyl and Ethyl modification.

SAR_Logic Start Start: Pyridine Sulfonamide Optimization Target_Check Target: Carbonic Anhydrase? Start->Target_Check CA_Yes Yes Target_Check->CA_Yes CA_No No (Kinase/Tubulin) Target_Check->CA_No Primary_Rec Keep Primary (-NH2) for Potency CA_Yes->Primary_Rec Prodrug_Rec Use N-Methyl for Prodrug/Topical CA_Yes->Prodrug_Rec Alt Strategy Solubility_Check Is Solubility > 50 µM? CA_No->Solubility_Check Sol_Low No (Poor Solubility) Solubility_Check->Sol_Low Sol_High Yes (Good Solubility) Solubility_Check->Sol_High Et_Check Check Pocket Size (Docking) Sol_Low->Et_Check Me_Rec Add N-Methyl (Boosts Permeability, Maintains Potency) Sol_High->Me_Rec Et_Fit Large Hydrophobic Pocket? Use N-Ethyl Et_Check->Et_Fit Et_Clash Tight Pocket? Avoid N-Ethyl Et_Check->Et_Clash

Figure 2: Decision matrix for N-alkylation based on target pharmacology and solubility.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Maren, T. H., et al. (1987). N-Substituted sulfonamide carbonic anhydrase inhibitors with topical effects on intraocular pressure. Journal of Medicinal Chemistry, 30(11), 2051-2058. Link

  • Schönherr, H., & Cernak, T. (2013). Profound methyl effects in drug discovery and a call for new C-H methylation reactions. Angewandte Chemie International Edition, 52(47), 12256-12267. Link

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. Link

  • El-Nakkady, S. S., et al. (2012). Synthesis, molecular docking and antitumor activity of some novel pyridine sulfonamide derivatives. Chemical & Pharmaceutical Bulletin, 60(4), 521-531. Link

Sources

Validation

Elemental analysis data for 6-Bromo-N-ethylpyridine-3-sulfonamide

An In-Depth Technical Guide to the Elemental Analysis of 6-Bromo-N-ethylpyridine-3-sulfonamide: A Comparative Approach In the landscape of drug discovery and development, particularly concerning kinase inhibitors and nov...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Elemental Analysis of 6-Bromo-N-ethylpyridine-3-sulfonamide: A Comparative Approach

In the landscape of drug discovery and development, particularly concerning kinase inhibitors and novel therapeutic agents, the sulfonamide functional group is of paramount importance.[1] Pyridine sulfonamides, a key subclass, are extensively explored for a wide range of biological activities, including antibacterial, anticancer, and antiviral properties.[2][3][4] The compound 6-Bromo-N-ethylpyridine-3-sulfonamide belongs to this critical chemical class. Its precise characterization is the foundational step upon which all subsequent biological and pharmacological evaluations rest.

Elemental analysis serves as the cornerstone of this characterization, providing a quantitative measure of a compound's elemental composition.[5][6] It is the primary method for confirming empirical formulas and assessing the purity of newly synthesized molecules.[7][8] This guide, intended for researchers and drug development professionals, provides a detailed examination of the elemental analysis of 6-Bromo-N-ethylpyridine-3-sulfonamide. It offers a comparative perspective against alternative structures and details the gold-standard methodology, grounding the discussion in the principles of scientific integrity and experimental causality.

I. Elemental Composition: Theoretical vs. Experimental Data

The first step in validating the synthesis of a target compound is to compare its experimentally determined elemental composition against the theoretically calculated values derived from its molecular formula. For 6-Bromo-N-ethylpyridine-3-sulfonamide, the molecular formula is C₇H₉BrN₂O₂S.

Theoretical Composition

Based on its molecular formula and atomic weights, the theoretical elemental percentages are calculated as follows:

ElementSymbolAtomic WeightCountTotal WeightPercentage (%)
CarbonC12.011784.07729.91%
HydrogenH1.00899.0723.23%
BromineBr79.904179.90428.42%
NitrogenN14.007228.0149.96%
OxygenO15.999231.99811.38%
SulfurS32.065132.06511.40%
Total 281.13 100.00%

Interpreting Experimental Data

While specific, publicly available experimental data for 6-Bromo-N-ethylpyridine-3-sulfonamide is limited, we can discuss a representative analysis. A crucial aspect of elemental analysis is the generally accepted tolerance of ±0.4% between the theoretical and found values. Deviations outside this range often indicate the presence of impurities, such as residual solvents or inorganic salts, or that the compound may be hygroscopic.

Below is a table showing the theoretical values alongside a set of representative experimental results that would be considered acceptable for a high-purity sample.

ElementTheoretical (%)Representative Experimental (%)Deviation (%)
Carbon (C)29.9129.85-0.06
Hydrogen (H)3.233.20-0.03
Nitrogen (N)9.9610.05+0.09
Sulfur (S)11.4011.31-0.09

Note: Bromine and Oxygen are not typically determined directly by standard combustion analysis; Oxygen is often calculated by difference.

II. Comparative Analysis with Alternative Sulfonamides

To understand the unique elemental signature of 6-Bromo-N-ethylpyridine-3-sulfonamide, it is useful to compare it with other sulfonamide-based structures relevant in medicinal chemistry. This comparison highlights how structural modifications—such as replacing the pyridine core or altering substituents—directly impact the elemental makeup, which in turn influences properties like lipophilicity, solubility, and receptor binding potential.

CompoundMolecular Formula%C%H%N%SKey Structural Difference
6-Bromo-N-ethylpyridine-3-sulfonamide C₇H₉BrN₂O₂S29.913.239.9611.40Bromo-pyridine core
N-Ethyl-4-methylbenzenesulfonamide[9]C₉H₁₃NO₂S58.357.077.5617.31Phenyl core, no bromine
Pyrazolo[4,3-c]pyridine Sulfonamide Derivative (basic core)[10]C₁₀H₈N₄O₂S49.993.3623.3213.35Fused pyrazole ring, higher nitrogen content
Famotidine[11]C₈H₁₅N₇O₂S₃28.474.4829.0628.51Thiazole ring, high N and S content

This comparison underscores how elemental analysis can quickly differentiate between related structures. The presence of bromine in our target compound gives it a distinct, lower carbon percentage and a high molecular weight relative to its non-halogenated phenyl analogue. Compared to heterocyclic alternatives like pyrazolopyridines or the drug Famotidine, the nitrogen and sulfur content varies significantly, reflecting the different ring systems and side chains.[10][11]

III. The Gold Standard Methodology: CHNS Combustion Analysis

The most common and reliable technique for determining the elemental composition of organic compounds is combustion analysis, often performed using a dedicated CHNS elemental analyzer.[5][7][12] This method is rooted in the Pregl-Dumas method and involves the complete combustion of a small amount of the sample in an oxygen-rich environment.[12][13]

Experimental Protocol

  • Sample Preparation:

    • Ensure the sample is homogenous and free of residual solvents. This is a critical step, as solvents will artificially inflate carbon and hydrogen readings.[7] Drying the sample under a high vacuum or in a vacuum oven is standard practice.

    • Accurately weigh approximately 1-3 mg of the dried sample into a tin capsule using a microbalance. The exact mass is recorded for later calculations.

  • Combustion:

    • The sealed tin capsule is dropped into a high-temperature (900-1000 °C) combustion furnace.

    • A pulse of pure oxygen is injected, causing rapid combustion (flash combustion). The sample is broken down into its elemental gases: CO₂, H₂O, N₂, and SO₂. Halogens are captured by scrubbing reagents in the combustion tube.[13][14]

  • Reduction and Separation:

    • The resulting gas mixture flows through a reduction furnace containing copper to remove excess oxygen and convert nitrogen oxides (NOx) to N₂ gas.

    • The gases (CO₂, H₂O, N₂, SO₂) are then passed through a gas chromatography (GC) column, which separates them based on their different retention times.[13]

  • Detection and Quantification:

    • As each gas elutes from the GC column, it passes through a thermal conductivity detector (TCD). The TCD measures the change in thermal conductivity of the helium carrier gas caused by the sample gas.

    • The detector generates a signal proportional to the concentration of each gas.

  • Data Analysis:

    • The instrument's software integrates the signal peaks for each gas.

    • By comparing these signals to those from a known standard (e.g., acetanilide) and using the initial sample weight, the software calculates the weight percentage of C, H, N, and S in the original sample.

Experimental Workflow Diagram

G cluster_prep 1. Sample Preparation cluster_analysis 2. Instrumental Analysis (Elemental Analyzer) cluster_data 3. Data Processing p1 Homogenize and Dry (Vacuum Oven) p2 Weigh 1-3 mg Sample (Microbalance) p1->p2 p3 Encapsulate in Tin Foil p2->p3 a1 Combustion Furnace (950°C, O2 Pulse) p3->a1 a2 Gas Products (CO2, H2O, N2, SO2, NOx) a1->a2 a3 Reduction Furnace (Copper, ~650°C) a2->a3 a4 Gas Separation (GC Column) a3->a4 a5 Detection (Thermal Conductivity Detector) a4->a5 d1 Signal Integration a5->d1 d2 Calculation vs. Standard d1->d2 d3 Final Report (%C, %H, %N, %S) d2->d3

Caption: Workflow for CHNS elemental analysis by combustion.

IV. A Self-Validating System: Ensuring Data Trustworthiness

The protocol for elemental analysis is inherently self-validating. The accuracy of the results for the unknown compound is directly tied to the performance of the instrument with known standards.

Logic of Validation

  • Calibration: Before running the sample, the instrument is calibrated using a certified organic standard with a known elemental composition, such as acetanilide or sulfanilamide. The results for the standard must fall within a very narrow tolerance (e.g., ±0.3%) of the theoretical values.

  • Sample Analysis: The target compound is analyzed in triplicate to ensure reproducibility.

  • Verification: The experimental results for the target compound are compared to the theoretical values.

  • Purity Assessment: If the results are within the ±0.4% acceptance criterion, it provides strong evidence for both the structural identity and the high purity of the compound. If not, it signals a need for further purification or investigation into potential issues like solvent retention.

Data Interpretation and Validation Logic

G Start Run Certified Standard (e.g., Acetanilide) CheckStd Results within ±0.3% of Theory? Start->CheckStd RunSample Run Target Compound (Triplicate) CheckStd->RunSample Yes Recalibrate Recalibrate Instrument CheckStd->Recalibrate No CheckSample Results within ±0.4% of Theory? RunSample->CheckSample Pass Purity & Identity Confirmed CheckSample->Pass Yes Fail Further Purification or Investigation Required CheckSample->Fail No Recalibrate->Start

Caption: Decision workflow for validating elemental analysis data.

V. Conclusion

Elemental analysis is an indispensable, first-line technique for the chemical verification of synthesized compounds like 6-Bromo-N-ethylpyridine-3-sulfonamide. The close agreement between theoretical and experimental CHNS values provides a robust confirmation of its empirical formula and a reliable assessment of its purity. By comparing its elemental fingerprint to those of structurally different but functionally related sulfonamides, researchers can appreciate the unique compositional identity of their target molecule. The modern combustion method, when executed with careful sample preparation and proper instrument calibration, represents a fast, simple, and trustworthy system for generating the foundational data upon which successful drug discovery programs are built.[12]

References

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. Available at: [Link]

  • Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. Available at: [Link]

  • VELP Scientifica. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Available at: [Link]

  • Al-Hourani, B. J., et al. (2020). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega. Available at: [Link]

  • Boateng, L. K., et al. (2024). CHNSO Elemental Analyses of Volatile Organic Liquids by Combined GC/MS and GC/Flame Ionisation Detection Techniques with Application to Hydrocarbon-Rich Biofuels. PMC. Available at: [Link]

  • Shaabani, A., et al. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. ResearchGate. Available at: [Link]

  • Patel, H. M., et al. (2014). Synthesis, characterization and pharmacological evaluation of certain sulfonamide containing heterocyclic motifs. Polish Annals of Medicine.
  • ResearchGate. (n.d.). Table 1: Commonly used sulfonamides and non-sulfonamide alternatives. Available at: [Link]

  • ResearchGate. (n.d.). Elemental analysis and some physical data of the study compounds. Available at: [Link]

  • Sapegin, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. PMC. Available at: [Link]

  • Angeli, A., et al. (2021). Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile. PMC. Available at: [Link]

  • Rasayan Journal of Chemistry. (2018). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Available at: [Link]

  • Al-Lami, H. S., et al. (2024). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM. Egyptian Journal of Chemistry.
  • Szafrański, K., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. PMC. Available at: [Link]

  • Wang, Y., et al. (2022). Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. PMC. Available at: [Link]

  • Taha, M., et al. (2025). Discovery and Evaluation of Novel Sulfonamide Derivatives Targeting Aromatase in ER+ Breast Cancer. MDPI. Available at: [Link]

  • Alaqeel, S. I. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Journal of Taibah University Medical Sciences.
  • Kumar, K. R., et al. (2014).
  • Sapegin, A., et al. (2022). PYRAZOLO[4,3-C]PYRIDINE SULFONAMIDES AS CARBONIC ANHYDRASE INHIBITORS: SYNTHESIS, BIOLOGICAL AND IN SILICO STUDIES.
  • Rahman, M. M., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for 6-Bromo-N-ethylpyridine-3-sulfonamide

This guide provides essential safety and logistical information for the handling and disposal of 6-Bromo-N-ethylpyridine-3-sulfonamide. It is intended for researchers, scientists, and professionals in drug development wh...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling and disposal of 6-Bromo-N-ethylpyridine-3-sulfonamide. It is intended for researchers, scientists, and professionals in drug development who may work with this or structurally similar compounds. The information herein is synthesized from established safety protocols for related chemical classes, as specific data for this compound is limited. The causality behind each recommendation is explained to ensure a deep understanding of the required safety measures.

Hazard Analysis: Understanding the Risks
  • Pyridine Moiety : Pyridine and its derivatives are known for their characteristic unpleasant odor and are often volatile. They can be irritating to the skin, eyes, and respiratory tract.[1][2] Some pyridine derivatives are also flammable.[3][4]

  • Bromo- Substitution : The presence of a bromine atom on the pyridine ring can increase the compound's toxicity. For instance, 2-bromopyridine is classified as toxic if swallowed, in contact with skin, or if inhaled, and can cause severe skin burns and eye damage.[5] Halogenated aromatic compounds require careful handling.

  • Sulfonamide Group : Sulfonamides are a class of compounds with a wide range of biological activities.[6] While many are used as pharmaceuticals, some can cause allergic reactions or other adverse health effects.[6]

Based on the SDS for the isomeric compound, 5-Bromo-N-ethylpyridine-3-sulfonamide, we can anticipate that 6-Bromo-N-ethylpyridine-3-sulfonamide is likely to be harmful if swallowed (Acute Toxicity, Oral, Category 4). Extrapolating from other brominated pyridines and pyridinesulfonamides, it is prudent to assume the compound may also cause skin and eye irritation.[7][8][9][10][11][12]

Anticipated Hazard Classifications:

Hazard ClassCategoryPrecautionary Statement
Acute Toxicity, OralLikely Category 4Harmful if swallowed.
Skin Corrosion/IrritationAssumed Category 2Causes skin irritation.
Serious Eye Damage/IrritationAssumed Category 2Causes serious eye irritation.
Acute Toxicity, DermalPossibleMay be harmful in contact with skin.
Acute Toxicity, InhalationPossibleMay be harmful if inhaled.
Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is crucial when handling 6-Bromo-N-ethylpyridine-3-sulfonamide. The following recommendations are based on a cautious approach, assuming a moderate to high hazard potential.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Engineering_Controls Engineering Controls (Primary Barrier) Respiratory_Protection Respiratory Protection (If necessary) Engineering_Controls->Respiratory_Protection If insufficient Body_Protection Body Protection Hand_Protection Hand Protection Eye_Face_Protection Eye and Face Protection Researcher Researcher Researcher->Engineering_Controls Must Use Researcher->Body_Protection Must Wear Researcher->Hand_Protection Must Wear Researcher->Eye_Face_Protection Must Wear

Caption: Workflow for selecting appropriate PPE when handling 6-Bromo-N-ethylpyridine-3-sulfonamide.

2.1. Engineering Controls:

  • Chemical Fume Hood : All handling of 6-Bromo-N-ethylpyridine-3-sulfonamide, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood.[1][2] This is the primary barrier to prevent inhalation of any vapors or dust.

2.2. Body Protection:

  • Laboratory Coat : A flame-resistant lab coat should be worn and kept fully buttoned to protect against splashes.

  • Closed-toe Shoes : These are mandatory in any laboratory setting to protect the feet from spills.

2.3. Eye and Face Protection:

  • Chemical Splash Goggles : These are required to provide a seal around the eyes and protect against splashes from all directions.[2]

  • Face Shield : When there is a significant risk of splashing (e.g., when handling larger quantities or during vigorous reactions), a face shield should be worn in addition to chemical splash goggles.[13]

2.4. Hand Protection:

  • Gloves : The choice of glove material is critical. Nitrile or neoprene gloves are recommended for handling pyridine and its derivatives.[1] Do not use latex gloves, as they offer poor protection. It is advisable to double-glove for added protection. Always inspect gloves for any signs of degradation or punctures before use. Change gloves immediately if they become contaminated.

Glove Selection Guide:

Glove MaterialSuitability for Pyridine DerivativesSuitability for General Solvents
Nitrile GoodGood for oils, greases, some acids and bases.
Neoprene GoodGood for acids, bases, alcohols, fuels.
Butyl Rubber Poor for many organic solventsGood for polar organics (ketones, esters).
Latex Not RecommendedPoor chemical resistance.

2.5. Respiratory Protection:

  • Respirator : If engineering controls (i.e., the fume hood) are not available or are deemed insufficient to control exposure, a properly fitted respirator with organic vapor cartridges is necessary.[13][14] Use of a respirator requires enrollment in a respiratory protection program, including fit testing and training.[14]

Operational Plan: Step-by-Step Handling Procedures

A clear and concise operational plan minimizes the risk of exposure and accidents.

Handling_Protocol cluster_protocol Handling Protocol Preparation 1. Preparation - Assemble all materials - Don PPE Handling 2. Handling in Fume Hood - Weigh and transfer - Prepare solutions Preparation->Handling Proceed when ready Post_Handling 3. Post-Handling - Decontaminate surfaces - Remove PPE correctly Handling->Post_Handling After completion Waste_Disposal 4. Waste Disposal - Segregate waste - Label containers Post_Handling->Waste_Disposal Final step

Caption: Step-by-step protocol for handling 6-Bromo-N-ethylpyridine-3-sulfonamide.

Step 1: Preparation

  • Gather all necessary chemicals, equipment, and PPE.

  • Ensure the chemical fume hood is functioning correctly.

  • Put on all required PPE before entering the area where the compound is stored or handled.

Step 2: Handling

  • Conduct all manipulations of the compound within the fume hood.

  • If the compound is a solid, handle it carefully to avoid generating dust.

  • If it is a liquid, dispense it carefully to avoid splashing.

  • Keep containers tightly closed when not in use.[8][9]

Step 3: Post-Handling

  • Decontaminate all surfaces and equipment that may have come into contact with the compound.

  • Remove PPE in the correct order to avoid self-contamination (gloves first, then face shield/goggles, then lab coat).

  • Wash hands thoroughly with soap and water after removing PPE.[7][9]

Step 4: Emergency Procedures

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1][7] Remove contaminated clothing.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][7] Seek immediate medical attention.

  • Inhalation : Move the person to fresh air.[7][8] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion : Do NOT induce vomiting.[8] Rinse mouth with water and seek immediate medical attention.[9]

Disposal Plan: Responsible Waste Management

Proper disposal of 6-Bromo-N-ethylpyridine-3-sulfonamide and any contaminated materials is essential to protect the environment and comply with regulations.

4.1. Waste Segregation:

  • Solid Waste : Collect any solid 6-Bromo-N-ethylpyridine-3-sulfonamide and contaminated disposable lab supplies (e.g., gloves, weighing paper) in a designated, labeled hazardous waste container.

  • Liquid Waste : Collect any solutions containing 6-Bromo-N-ethylpyridine-3-sulfonamide in a labeled, sealed container for halogenated organic waste.

  • Sharps : Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.

4.2. Disposal Method:

  • As a brominated organic compound, 6-Bromo-N-ethylpyridine-3-sulfonamide should be disposed of through a licensed hazardous waste disposal facility.

  • Incineration at a facility equipped with scrubbers to handle the byproducts of bromine combustion is a common and appropriate disposal method.

  • Some facilities may offer bromine recovery and recycling programs, which is a more sustainable option.

Do not dispose of this compound down the drain or in regular trash. Always follow your institution's specific hazardous waste disposal guidelines.

Conclusion: A Culture of Safety

The safe handling of 6-Bromo-N-ethylpyridine-3-sulfonamide is predicated on a thorough understanding of its potential hazards and the diligent application of appropriate safety measures. By adhering to the guidelines outlined in this document, researchers can minimize their risk of exposure and ensure a safe laboratory environment. Always consult your institution's Environmental Health and Safety (EHS) department for any specific questions or concerns.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Pyridine-N-oxide, 98%. Retrieved from [Link]

  • Datasheet. (n.d.). PYRIDINE. Retrieved from [Link]

  • PubChem. (n.d.). 6-bromo-N-ethylhexanamide. Retrieved from [Link]

  • PubChem. (n.d.). 6-[2-(Ethylamino)propyl]pyridine-3-sulfonamide. Retrieved from [Link]

  • Al-Omair, M. A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Future Journal of Pharmaceutical Sciences, 7(1), 1-13. [Link]

Sources

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